2,4-Bis(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOIZLCQNWWDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954548 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-87-2 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032890872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Bis(trifluoromethyl)benzoic acid (CAS Number: 32890-87-2), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides insights into its synthesis and analytical characterization, and explores its current and potential applications in drug discovery and development. Particular emphasis is placed on providing detailed experimental protocols and clear data presentation to support researchers in their laboratory work.
Chemical and Physical Properties
This compound is a white crystalline solid. The presence of two trifluoromethyl groups on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents and functional materials.
Quantitative Data Summary
The key physicochemical properties of this compound and its common isomers are summarized in the table below for comparative analysis.
| Property | This compound | 2,6-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid |
| CAS Number | 32890-87-2[1] | 24821-22-5 | 725-89-3[2] |
| Molecular Formula | C₉H₄F₆O₂[1] | C₉H₄F₆O₂ | C₉H₄F₆O₂[2] |
| Molecular Weight | 258.12 g/mol [1] | 258.12 g/mol | 258.12 g/mol |
| Melting Point | 109-111 °C[3] | 138-140 °C | 150-153 °C |
| Boiling Point | 219 °C[3] | Not available | Not available |
| Appearance | Crystalline Powder[3] | Solid | Crystalline solid |
| Solubility | Information not readily available | Information not readily available | Information not readily available |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be adapted from established methods for analogous trifluoromethylated benzoic acids. A common strategy involves the oxidation of a corresponding toluene derivative. A generalized experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization.
Reaction Scheme:
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in chemical synthesis and drug discovery. The strategic placement of two trifluoromethyl groups on the benzoic acid scaffold significantly influences its electronic properties, acidity, and lipophilicity, making a thorough understanding of its physicochemical characteristics essential for its application in research and development.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are estimated based on data from closely related isomers due to a lack of specific experimental determination for the 2,4-isomer in readily available literature.
| Property | Value | Data Type | Source |
| Chemical Structure | |||
| CAS Number | 32890-87-2 | Experimental | [1][2] |
| Molecular Formula | C₉H₄F₆O₂ | Experimental | [1] |
| Molecular Weight | 258.12 g/mol | Calculated | [1] |
| Melting Point | 109-111 °C | Experimental | [2] |
| Boiling Point | ~224 °C | Predicted (for 3,5-isomer) | [3] |
| pKa | ~3.34 | Predicted (for 3,5-isomer) | [3] |
| logP | ~4.1 | Predicted (for 2,4,6-tris isomer) | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO and methanol. | Qualitative (for 3,5-isomer) | [3][5] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments applicable to aromatic carboxylic acids like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with digital temperature readout.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded.
-
Melting Range: The melting range is reported as the interval between the onset and clear point temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the acidity of a compound.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration: The base is added to the acidic solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steep rise in the titration curve or by calculating the first derivative of the curve.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration: The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a benzoic acid derivative.
Caption: General experimental workflow for physicochemical characterization.
Interrelationship of Physicochemical Properties
The physicochemical properties of a molecule are interconnected and influence its overall behavior and potential applications.
Caption: Interrelationship of physicochemical properties.
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its structural motifs are of interest in drug discovery. The trifluoromethyl groups can enhance metabolic stability and binding affinity to biological targets. For instance, related fluorinated benzoic acid derivatives have been investigated for their potential to modulate G protein-coupled receptors (GPCRs).[6] Furthermore, pyrazole derivatives incorporating trifluoromethyl-substituted benzoic acid moieties have demonstrated antibacterial activity against Gram-positive bacteria, suggesting a potential for broad-spectrum inhibitory effects on bacterial cellular functions.[7] Further research is required to elucidate the specific molecular targets and signaling pathways for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 32890-87-2 [chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 4. 2,4,6-Tris(trifluoromethyl)benzoic acid | C10H3F9O2 | CID 11088677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. ossila.com [ossila.com]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 2,4-Bis(trifluoromethyl)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Bis(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization.
Executive Summary
This compound is an aromatic carboxylic acid containing two electron-withdrawing trifluoromethyl groups. These substituents significantly influence the electronic environment of the benzene ring and the acidity of the carboxyl group, making detailed spectroscopic analysis crucial for its application in complex molecular synthesis. This guide presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2-8.4 | m | Aromatic CH |
| ~7.9-8.1 | m | Aromatic CH |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~135-140 | C-CF₃ (Quaternary) |
| ~130-135 | C-CF₃ (Quaternary) |
| ~120-130 | Aromatic CH |
| ~120-125 (q) | CF₃ |
¹⁹F NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ -60 to -65 | CF₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H (Carboxylic Acid) |
| 1710-1680 | C=O (Carboxylic Acid) |
| 1350-1150 | C-F (Trifluoromethyl) |
| ~1600, ~1450 | C=C (Aromatic) |
Mass Spectrometry (MS)
| m/z | Fragmentation |
| 258 | [M]⁺ (Molecular Ion) |
| 239 | [M-F]⁺ |
| 213 | [M-COOH]⁺ |
| 189 | [M-CF₃]⁺ |
| 145 | [M-CF₃-CO₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.[1] For ¹H NMR, chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, chemical shifts are referenced to the solvent peak. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.[1]
FT-IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[2]
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.[2]
-
KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR instrument for analysis.[2]
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source.[3] The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum. The molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3]
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 2,4-Bis(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document details established synthetic routes, including in-depth experimental protocols, and presents key quantitative data in a structured format.
Introduction
This compound, with the CAS Number 32890-87-2, is an aromatic carboxylic acid distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[1][2] These electron-withdrawing groups impart unique electronic properties and steric bulk, making it a desirable synthon for the development of novel pharmaceuticals and advanced materials. Its structural isomers, such as 3,5-bis(trifluoromethyl)benzoic acid, are known intermediates in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[3] This guide will focus on the primary synthetic methodologies for preparing the 2,4-isomer, providing detailed experimental procedures and characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 32890-87-2 | [1][2] |
| Molecular Formula | C₉H₄F₆O₂ | [1][2] |
| Molecular Weight | 258.12 g/mol | [1][2] |
| Melting Point | 109-111 °C | [4] |
| Appearance | White to off-white solid |
Synthesis of this compound
The most common and adaptable method for the synthesis of this compound is through a Grignard reaction, a powerful tool for carbon-carbon bond formation. An alternative, though less detailed in the literature for this specific isomer, is the hydrolysis of a corresponding benzotrichloride.
Primary Synthetic Route: Grignard Reaction
The Grignard synthesis involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by its reaction with carbon dioxide to yield a carboxylate salt, which is then protonated to give the desired carboxylic acid.
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid): [3]
Materials:
-
1-Bromo-2,4-bis(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In a separate dropping funnel, prepare a solution of 1-Bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or the appearance of a cloudy solution. Gentle heating or the addition of a small crystal of iodine can be used to initiate the reaction if necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, crush a generous excess of dry ice.
-
Slowly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Allow the mixture to warm to room temperature, and stir until all the excess dry ice has sublimated.
-
-
Work-up and Purification:
-
Slowly quench the reaction mixture by adding 2M hydrochloric acid with stirring until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Expected Yield:
While a specific yield for the 2,4-isomer is not prominently reported in the literature, yields for analogous Grignard carboxylations of bis(trifluoromethyl)bromobenzenes are typically in the range of 70-80%.[3]
Alternative Synthetic Route: Hydrolysis of 2,4-Bis(trifluoromethyl)benzotrichloride
An alternative approach to the synthesis of this compound is the hydrolysis of the corresponding benzotrichloride derivative. This method is well-established for the synthesis of benzoic acids from toluenes via a two-step process of radical chlorination followed by hydrolysis.
Reaction Scheme:
Caption: Hydrolysis synthesis of this compound.
Conceptual Experimental Protocol:
-
Chlorination:
-
2,4-Bis(trifluoromethyl)toluene would be subjected to free-radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator like AIBN. This would convert the methyl group to a trichloromethyl group.
-
-
Hydrolysis:
-
The resulting 2,4-Bis(trifluoromethyl)benzotrichloride would then be hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating with aqueous acid or reacting with a base followed by acidification. The hydrolysis of benzotrichloride is a known process and can be rapid.[5]
-
Experimental Workflow Visualization
The general workflow for the Grignard synthesis and subsequent purification is outlined below.
Caption: General experimental workflow for the Grignard synthesis.
Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound.
| Data Type | Description | Reference |
| ¹H NMR | Spectra available, showing characteristic aromatic proton signals. | [6] |
| ¹³C NMR | Data for analogous compounds suggest characteristic signals for the carboxylic acid carbon, the trifluoromethyl carbons, and the aromatic carbons with C-F coupling. | |
| IR Spectroscopy | Expected characteristic absorptions for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1350 cm⁻¹). |
Conclusion
The synthesis of this compound is readily achievable through a Grignard reaction with the commercially available 1-bromo-2,4-bis(trifluoromethyl)benzene. This method offers a reliable and scalable route to this valuable synthetic intermediate. While detailed spectral data and specific reaction yields for the 2,4-isomer are not extensively published, the protocols and expected outcomes can be confidently inferred from well-established procedures for analogous compounds. This technical guide provides researchers and drug development professionals with the necessary information to synthesize and utilize this compound in their research and development endeavors.
References
An In-depth Technical Guide to the Reactivity of 2,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its acidity, reactivity, and physicochemical properties. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its physical and chemical properties.
Introduction
The strategic incorporation of fluorine and fluorinated functional groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] Benzoic acids bearing trifluoromethyl substituents are therefore highly sought-after intermediates in the synthesis of novel therapeutic agents.
This compound, with its distinct substitution pattern, offers a unique combination of steric and electronic properties. The two trifluoromethyl groups create a highly electron-deficient aromatic ring and a strongly acidic carboxyl group, making it a versatile synthon for a range of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 32890-87-2 | [2] |
| Molecular Formula | C₉H₄F₆O₂ | [2] |
| Molecular Weight | 258.12 g/mol | [2] |
| Melting Point | 109-111 °C | |
| Appearance | White to off-white crystalline solid | |
| pKa (estimated) | ~2.5 - 3.0 | Estimated based on related compounds[3] |
Synthesis
The most common and direct route to this compound is through the Grignard carboxylation of the corresponding aryl bromide, 2,4-bis(trifluoromethyl)bromobenzene.
Synthesis of this compound via Grignard Reaction
This procedure is based on general methods for the synthesis of benzoic acids from aryl halides via Grignard reagents.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials:
-
2,4-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Dry ice (solid carbon dioxide)
-
6 M Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 2,4-bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator bath. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A viscous slurry will form.
-
Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
Slowly add 6 M hydrochloric acid to the reaction mixture with cooling in an ice bath to quench the reaction and protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the benzoic acid product into the aqueous layer.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Reactivity and Key Transformations
The reactivity of this compound is dominated by the carboxylic acid functionality and the electron-deficient nature of the aromatic ring.
Esterification
Esterification of this compound can be achieved under standard Fischer esterification conditions, although the electron-withdrawing nature of the trifluoromethyl groups may necessitate slightly more forcing conditions compared to benzoic acid itself.[4][5]
Reaction Scheme:
Caption: Esterification of this compound.
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the ester by column chromatography or distillation.
A study on the esterification of various fluorinated aromatic carboxylic acids, including a "bis-TFM BA," with methanol using a UiO-66-NH₂ heterogeneous catalyst has been reported, offering a milder alternative to strong acid catalysis.[6][7][8]
Amide Bond Formation
The formation of amides from this compound can be accomplished using standard peptide coupling reagents. The increased acidity of the carboxylic acid facilitates its activation.[9][10]
Reaction Scheme:
Caption: Amide formation from this compound.
Experimental Protocol (General, using HATU):
-
In a round-bottom flask, dissolve this compound (1 equivalent), the desired amine (1-1.2 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
For less reactive amines, such as anilines with electron-withdrawing groups, alternative coupling agents or more forcing conditions may be necessary.[9]
Aromatic Ring Reactivity
The two strongly electron-withdrawing trifluoromethyl groups render the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the trifluoromethyl groups. However, the steric bulk of the ortho-CF₃ group may hinder substitution at that position. The electron-deficient nature of the ring makes electrophilic aromatic substitution challenging.
Applications in Drug Development
The 2,4-bis(trifluoromethyl)phenyl moiety, while less common than its 3,5-disubstituted isomer, is a valuable pharmacophore in drug design. The trifluoromethyl groups can enhance binding to target proteins through favorable interactions and improve the metabolic stability of the molecule by blocking sites of oxidation.
While specific drug candidates containing the this compound scaffold are not widely reported, the related 4-(trifluoromethyl)phenyl and 3,5-bis(trifluoromethyl)phenyl groups are present in a number of biologically active compounds. For instance, derivatives of 4-{[4-(anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]}benzoic acid have shown potent anti-gram-positive bacterial activity.[11] The biological evaluation of various trifluoromethyl-containing compounds has demonstrated their potential as anticancer, antifungal, and antiviral agents.[12][13][14]
The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel compounds for high-throughput screening and lead optimization in various therapeutic areas.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via Grignard carboxylation is a reliable and scalable method. The strong electron-withdrawing nature of the two trifluoromethyl groups imparts high acidity to the carboxyl group, facilitating its conversion to esters and amides. The electron-deficient aromatic ring opens possibilities for nucleophilic substitution reactions. For drug development professionals, this compound represents a valuable starting point for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into new chemical entities to enhance their pharmacological properties. Further exploration of the biological activities of derivatives of this compound is warranted.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. scbt.com [scbt.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Powerful Modulator of Electronic Effects in Benzoic Acid for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules, particularly aromatic systems like benzoic acid, is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound electronic effects the trifluoromethyl group exerts on benzoic acid, a critical consideration for the rational design of novel therapeutics. The unique properties of the CF3 group, including its strong electron-withdrawing nature, significantly influence the acidity, reactivity, and ultimately the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group on the benzoic acid ring is quantitatively described by its impact on the acid dissociation constant (pKa) and by Hammett substituent constants (σ). These parameters are crucial for predicting how trifluoromethyl substitution will affect a molecule's behavior in a biological system.
Impact on Acidity: pKa Values
The trifluoromethyl group is a strong electron-withdrawing group primarily through its negative inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation of benzoic acid, thereby increasing its acidity (i.e., lowering its pKa). The position of the CF3 group on the benzene ring significantly modulates this effect.
| Compound | pKa (in water at 25°C) |
| Benzoic Acid | 4.20 |
| 2-(Trifluoromethyl)benzoic acid | 3.46[1] |
| 3-(Trifluoromethyl)benzoic acid | 3.86[1] |
| 4-(Trifluoromethyl)benzoic acid | 3.6[2] |
Note: pKa values can vary slightly depending on experimental conditions and the data source.
The ortho-substituted isomer is the most acidic due to the proximity of the electron-withdrawing CF3 group to the carboxylic acid, a phenomenon known as the "ortho effect".[3][4][5] This effect is a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, which enhances its acidity.[6][7]
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group.
| Substituent Position | Hammett Constant (σ) |
| meta (σm) | 0.43[8][9] |
| para (σp) | 0.54[8][9] |
The larger positive value for σp compared to σm reflects the combined influence of the strong inductive effect and a weak resonance effect of the trifluoromethyl group.
The Interplay of Inductive and Resonance Effects
The trifluoromethyl group's electronic influence is a combination of a powerful, distance-dependent inductive effect and a negligible resonance effect.
-
Inductive Effect (-I): The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bonds. This is the dominant electronic effect of the CF3 group.[10]
-
Resonance Effect: The trifluoromethyl group does not have lone pairs or pi orbitals that can effectively overlap with the aromatic pi system. Therefore, its ability to delocalize electrons via resonance is minimal.
The strong inductive effect is responsible for the increased acidity of trifluoromethyl-substituted benzoic acids and the positive Hammett sigma constants.
Experimental Protocols
Accurate determination of the electronic parameters of trifluoromethyl-substituted benzoic acids is essential for structure-activity relationship (SAR) studies. Below are detailed methodologies for key experiments.
Potentiometric Titration for pKa Determination
This method involves the titration of a weak acid (trifluoromethyl-substituted benzoic acid) with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
50 mL burette.
-
250 mL beaker.
-
Trifluoromethyl-substituted benzoic acid sample.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Deionized water.
-
Ethanol (if solubility in water is low).
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethyl-substituted benzoic acid and dissolve it in 100 mL of deionized water. If necessary, a co-solvent like ethanol can be used, but the pKa value will be an apparent pKa for that specific solvent mixture.
-
Titration Setup: Place the beaker with the acid solution on the magnetic stirrer and immerse the calibrated pH electrode. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more accurate titration curve.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the volume of NaOH that is half of the volume required to reach the equivalence point.
Determination of Hammett Constants
Hammett constants are typically determined by measuring the equilibrium or rate constant for a reaction of a series of substituted benzene derivatives and comparing them to the unsubstituted compound. For the trifluoromethyl group, the σ values are derived from the ionization of the corresponding substituted benzoic acids in water at 25°C.
Procedure:
-
pKa Determination: Experimentally determine the pKa of the meta- or para-trifluoromethyl-substituted benzoic acid and benzoic acid itself using the potentiometric titration method described above.
-
Calculation of Ka: Convert the pKa values to acid dissociation constants (Ka) using the formula: Ka = 10^(-pKa).
-
Calculation of Hammett Constant: Use the following formulas to calculate the Hammett constants:
-
σm = log(Ka of m-trifluoromethylbenzoic acid / Ka of benzoic acid)
-
σp = log(Ka of p-trifluoromethylbenzoic acid / Ka of benzoic acid)
-
Application in Drug Design: Signaling Pathways and Experimental Workflows
The electronic properties of the trifluoromethyl group are strategically exploited in drug design to enhance potency, selectivity, and metabolic stability. A prominent example is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib , which contains a trifluoromethyl group and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.
Celecoxib Signaling Pathway
Celecoxib's primary mechanism of action is the selective inhibition of COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[11][12][13] However, research also points to COX-2-independent pathways that contribute to its therapeutic and side effects.[2]
Caption: Celecoxib's dual mechanism of action.
Experimental Workflow: Synthesis and Evaluation of Trifluoromethyl-Containing Drug Analogs
The development of new drugs often involves the synthesis and biological evaluation of a series of analogs to optimize activity and properties. The following diagram illustrates a typical workflow for the development of analogs based on a lead compound like Celecoxib.[14][15][16][17]
Caption: A typical drug development workflow.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists. Its strong electron-withdrawing inductive effect significantly increases the acidity of benzoic acid and influences its reactivity in a predictable manner, as quantified by pKa values and Hammett constants. A thorough understanding and precise measurement of these electronic effects are paramount for the successful design and development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of the unique properties of the trifluoromethyl group will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. academic.oup.com [academic.oup.com]
- 3. byjus.com [byjus.com]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 8. Hammett Sigma Constants* [wiredchemist.com]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. Taft equation - Wikipedia [en.wikipedia.org]
- 11. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Steric Hindrance in 2,4-Disubstituted Benzoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role steric hindrance plays in defining the chemical and physical properties of 2,4-disubstituted benzoic acids. The interplay of electronic effects and spatial obstruction profoundly influences the acidity, reactivity, and conformation of these molecules, which are common motifs in medicinal chemistry and materials science. This document outlines the theoretical underpinnings of these effects, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.
The Ortho Effect and Its Implications in 2,4-Disubstituted Systems
The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where a substituent at the C2 (ortho) position exerts a significantly different influence on the carboxylic acid group compared to the same substituent at the C3 (meta) or C4 (para) positions. This effect is a combination of steric and electronic factors.
In 2,4-disubstituted benzoic acids, the C2 substituent is primarily responsible for steric hindrance. This steric crowding forces the carboxylic acid group to twist out of the plane of the benzene ring. The degree of this dihedral angle has profound consequences:
-
Increased Acidity: The co-planarity of the carboxylic acid group with the benzene ring allows for resonance delocalization of the carboxylate anion's negative charge into the ring. When steric hindrance from the C2 substituent disrupts this planarity, the resonance stabilization of the carboxylate anion is diminished. However, the ortho substituent also destabilizes the neutral carboxylic acid to a greater extent by forcing the -COOH group out of the plane, which is its preferred conformation for resonance with the ring. The net effect is that the deprotonation equilibrium is shifted towards the formation of the carboxylate anion, resulting in a lower pKa and thus, higher acidity. This is a key aspect of the ortho effect.[1][2]
-
Decreased Reactivity in Esterification: The acid-catalyzed esterification of benzoic acids proceeds through a tetrahedral intermediate. A bulky substituent at the C2 position sterically hinders the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. This increases the activation energy of the reaction, leading to a slower reaction rate.
The substituent at the C4 position primarily exerts its influence through electronic effects (inductive and resonance effects), which can either enhance or mitigate the effects of the C2 substituent. Electron-withdrawing groups at C4 will generally increase acidity, while electron-donating groups will decrease it.
Quantitative Data on 2,4-Disubstituted Benzoic Acids
Table 1: Acidity (pKa) of Selected 2,4-Disubstituted Benzoic Acids
| Substituent at C2 | Substituent at C4 | pKa Value | Reference(s) |
| Cl | Cl | 2.72 | Spectrophotometric determination |
| CH₃ | CH₃ | 4.217 (at 25°C) | ChemBK, Guidechem |
| NO₂ | NO₂ | ~1.42 | Spectrophotometric determination |
| Cl | NO₂ | Not explicitly found | |
| OH | NO₂ | Not explicitly found |
Table 2: Esterification Rate Constants and Dihedral Angles of Selected 2,4-Disubstituted Benzoic Acids
| Substituent at C2 | Substituent at C4 | Esterification Rate Constant (vs. Benzoic Acid) | Dihedral Angle (°C-C-C=O) | Reference(s) |
| Cl | Cl | Expected to be significantly lower | Not explicitly found for the isolated molecule. A co-crystal structure exists but does not provide the specific angle. | |
| CH₃ | CH₃ | Expected to be lower | Not explicitly found for the isolated molecule. | |
| NO₂ | NO₂ | Expected to be significantly lower | Not explicitly found for the isolated molecule. | |
| Cl | NO₂ | Expected to be significantly lower | Not explicitly found for the isolated molecule. A co-crystal structure with quinoline shows a dihedral angle of 3.15 (7)° between the two ring systems, not the carboxylic group torsion.[3] |
Note: The lack of readily available, directly comparable quantitative data for esterification rates and dihedral angles highlights a potential area for further research.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of 2,4-disubstituted benzoic acids, as well as the determination of their key physicochemical properties.
Synthesis and Purification
General Protocol for the Synthesis of 2-Chloro-4-nitrobenzoic Acid from Toluene:
This multi-step synthesis is a representative example of how a 2,4-disubstituted benzoic acid can be prepared.
-
Nitration of Toluene:
-
React toluene with a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) to introduce a nitro group onto the benzene ring. This reaction yields a mixture of ortho- and para-nitrotoluene.
-
Separate the para-nitrotoluene isomer from the ortho-isomer by fractional distillation or crystallization.
-
-
Chlorination of p-Nitrotoluene:
-
Chlorinate the separated p-nitrotoluene. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of both groups will favor the chlorination at the position ortho to the methyl group.
-
-
Oxidation of 2-Chloro-4-nitrotoluene:
-
Oxidize the methyl group of 2-chloro-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an alkaline solution or chromic acid.
-
Acidify the reaction mixture to precipitate the 2-chloro-4-nitrobenzoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Workflow for Synthesis and Purification of 2-Chloro-4-nitrobenzoic Acid
Caption: Synthetic pathway for 2-chloro-4-nitrobenzoic acid.
Determination of pKa by Potentiometric Titration
Principle:
The pKa of a weak acid is the pH at which the acid is 50% dissociated. Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa can be determined from the midpoint of the titration curve.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Volumetric flasks and pipettes
Reagents:
-
2,4-disubstituted benzoic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH buffer solutions for calibration (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Prepare the analyte solution: Accurately weigh a known amount of the 2,4-disubstituted benzoic acid and dissolve it in a known volume of deionized water (or a suitable co-solvent if the acid is not water-soluble). Add KCl to maintain a constant ionic strength.
-
Titration:
-
Place the analyte solution in the beaker with the magnetic stir bar and immerse the pH electrode.
-
Record the initial pH.
-
Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq) from the inflection point of the curve (or by using the first or second derivative of the titration curve).
-
The pH at the half-equivalence point (Veq/2) is equal to the pKa of the acid.
-
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Kinetic Analysis of Esterification
Principle:
The rate of the acid-catalyzed esterification reaction can be monitored by measuring the concentration of the carboxylic acid or the ester product at different time intervals. The rate constant can then be determined by fitting the concentration-time data to the appropriate rate law.
Apparatus:
-
Reaction flask with a reflux condenser
-
Constant temperature bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes for sampling
-
Volumetric flasks and pipettes
Reagents:
-
2,4-disubstituted benzoic acid
-
Alcohol (e.g., methanol)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Internal standard for chromatography (a compound not involved in the reaction)
-
Solvent for quenching and dilution
Procedure:
-
Reaction Setup:
-
Place a known amount of the 2,4-disubstituted benzoic acid, the alcohol (often in large excess to ensure pseudo-first-order kinetics with respect to the acid), and the internal standard in the reaction flask.
-
Equilibrate the flask in the constant temperature bath.
-
-
Initiation of Reaction:
-
Add a known amount of the acid catalyst to the reaction mixture and start the timer.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold solvent to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant (benzoic acid) and/or the product (ester) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the benzoic acid versus time.
-
Assuming pseudo-first-order kinetics, plot ln[Acid] versus time. The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant can be calculated by dividing k' by the concentration of the alcohol (if it was in large excess).
-
Visualization of Influencing Factors
The properties of 2,4-disubstituted benzoic acids are governed by a complex interplay of steric and electronic factors. The following diagram illustrates these relationships.
Factors Influencing Properties of 2,4-Disubstituted Benzoic Acids
References
A Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Bis(trifluoromethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical underpinnings of its solubility and presents detailed experimental protocols for its determination. This guide is intended to equip researchers and professionals in drug development with the necessary information to accurately assess the solubility of this compound in various organic solvents.
Introduction to this compound and its Solubility
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with two highly electronegative trifluoromethyl groups, dictates its physicochemical properties, including its solubility. The trifluoromethyl groups significantly influence the electron distribution within the molecule, impacting its polarity and ability to interact with solvent molecules.
Understanding the solubility of this compound is crucial in various stages of research and development, particularly in pharmaceutical sciences. Solubility in organic solvents is a critical parameter for:
-
Reaction chemistry: Ensuring that the compound is in the same phase as other reactants.
-
Purification: Selecting appropriate solvents for crystallization and chromatographic separation.
-
Formulation development: Designing effective drug delivery systems.
-
Analytical method development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.
Theoretical Considerations for Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents. Conversely, the two trifluoromethyl groups are highly lipophilic and contribute to the molecule's interaction with nonpolar solvents.
Generally, substituted benzoic acids exhibit increased solubility in organic solvents compared to water. It is expected that this compound will be more readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as in alcohols like methanol and ethanol, which can engage in hydrogen bonding. Its solubility in nonpolar solvents will be influenced by the lipophilic nature of the trifluoromethyl groups.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented. Researchers are therefore encouraged to determine these values experimentally. The following table is provided as a template for recording experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Shake-Flask Method | ||
| Ethanol | 25 | Shake-Flask Method | ||
| Acetone | 25 | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||
| Acetonitrile | 25 | Shake-Flask Method | ||
| Dichloromethane | 25 | Shake-Flask Method | ||
| Toluene | 25 | Shake-Flask Method | ||
| Ethyl Acetate | 25 | Shake-Flask Method |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a step-by-step guide for its implementation.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Conical flasks with stoppers or screw-cap vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the containers to prevent solvent evaporation.
-
Place the containers in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixtures to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has outlined the key considerations for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided theoretical background and detailed experimental protocols offer a robust framework for researchers to generate reliable solubility data. The shake-flask method, coupled with appropriate analytical techniques such as HPLC, remains the gold standard for accurate solubility determination. The information and methodologies presented herein are intended to support the research, development, and formulation efforts involving this compound.
Unraveling the Solid-State Architecture: A Technical Guide to the Anticipated Crystal Structure of 2,4-Bis(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. While a definitive crystal structure for 2,4-bis(trifluoromethyl)benzoic acid remains to be experimentally determined, this technical guide provides an in-depth analysis of its anticipated solid-state characteristics. This is achieved through a comparative study of closely related trifluoromethyl- and trifluoro-substituted benzoic acid derivatives, for which crystallographic data are available.
This document summarizes the crystallographic data of analogous compounds, outlines the experimental protocols for single-crystal X-ray diffraction, and presents logical workflows to guide future research in determining the crystal structure of this compound.
Comparative Crystallographic Data of Analogous Structures
To infer the likely crystal structure of this compound, we can examine the crystallographic data of similar molecules. The following tables summarize the key crystallographic parameters for 2-(trifluoromethyl)benzoic acid, 2,4,6-trifluorobenzoic acid, and 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid. These compounds share key structural motifs with the target molecule, namely the benzoic acid core and electron-withdrawing trifluoromethyl or fluoro substituents.
A common feature among these benzoic acid derivatives is the formation of centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties.[1][2] This dimerization is a robust and highly predictable supramolecular synthon.
Table 1: Crystal Data and Structure Refinement for Analogous Benzoic Acid Derivatives
| Parameter | 2-(Trifluoromethyl)benzoic acid[1] | 2,4,6-Trifluorobenzoic acid[2] | 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid[3][4] |
| Empirical Formula | C₈H₅F₃O₂ | C₇H₃F₃O₂ | C₁₄H₉F₃O₂S |
| Formula Weight | 190.12 | 176.09 | 298.28 |
| Temperature (K) | 200 | 200 | 173 |
| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) | 1.54178 (Cu Kα) |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 4.8816 (3) | 7.2769 (3) | 7.3071 (5) |
| b (Å) | 13.7998 (6) | 13.7998 (6) | 8.0790 (7) |
| c (Å) | 10.8981 (8) | 7.3097 (3) | 11.3878 (11) |
| α (°) | 90 | 90 | 82.678 (8) |
| β (°) | 99.435 (3) | 115.041 (2) | 83.642 (7) |
| γ (°) | 90 | 90 | 72.309 (7) |
| Volume (ų) | 723.21 (9) | 665.04 (5) | 633.41 (10) |
| Z | 4 | 4 | 2 |
| Density (calculated) (Mg/m³) | 1.747 | 1.759 | Not Reported |
| R-factor (R1) | 0.049 | 0.038 | 0.054 |
| wR-factor (wR2) | 0.113 | 0.106 | 0.155 |
Table 2: Hydrogen Bond Geometry for Analogous Benzoic Acid Derivatives (Å, °)
| Compound | D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| 2-(Trifluoromethyl)benzoic acid[1] | O–H···O | - | - | - | - |
| 2,4,6-Trifluorobenzoic acid[2] | O–H···O | - | - | - | - |
| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid[3][4] | O2–H2···O1 | 0.82 | 1.86 | 2.677 (3) | 175 |
Note: Detailed hydrogen bond parameters for 2-(trifluoromethyl)benzoic acid and 2,4,6-trifluorobenzoic acid were not explicitly provided in the search results but the presence of carboxylic acid dimers was stated.
Experimental Protocols: A General Workflow for Crystal Structure Determination
The following section outlines a typical experimental protocol for single-crystal X-ray diffraction, based on the methodologies reported for the analogous compounds.[1][2][4]
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the analogous benzoic acids, methods such as slow evaporation from aqueous or mixed solvent systems (e.g., acetonitrile and dimethyl sulfoxide) at room temperature have been successful.[3]
Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100-200 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In this process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Mandatory Visualizations
To aid in the understanding of the experimental and logical processes, the following diagrams are provided.
Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.
Figure 2: A logical diagram illustrating the structural relationship between benzoic acid, its analogues with known crystal structures, and the target molecule.
Concluding Remarks and Future Outlook
While the definitive crystal structure of this compound is not yet available in the public domain, a comparative analysis of its structural analogues provides valuable insights into its likely solid-state behavior. It is highly probable that this compound will form hydrogen-bonded carboxylic acid dimers. The presence and positioning of the bulky and electron-withdrawing trifluoromethyl groups are expected to significantly influence the intermolecular packing of these dimers, potentially leading to interesting supramolecular architectures.
The experimental protocols and logical workflows detailed in this guide provide a solid foundation for researchers aiming to elucidate the crystal structure of this compound. The determination of this structure would be a valuable contribution to the field, enabling a more profound understanding of its physicochemical properties and facilitating its application in drug design and materials science.
References
Theoretical Insights into 2,4-Bis(trifluoromethyl)benzoic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoic acid is a fluorinated organic compound of interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzoic acid scaffold significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. Understanding the molecular structure, electronic properties, and vibrational characteristics of this compound at a theoretical level is crucial for predicting its behavior and designing novel derivatives with tailored functionalities.
This technical guide provides a comprehensive overview of the theoretical studies on this compound and its closely related analogs. Due to the limited availability of dedicated theoretical studies on the title compound, this guide leverages data from structurally similar benzoic acid derivatives to provide valuable insights. The methodologies and findings presented herein serve as a foundational resource for researchers engaged in the computational analysis and experimental investigation of fluorinated benzoic acids.
Molecular Geometry and Structure
Theoretical calculations on related molecules have been performed using various levels of theory, with the B3LYP functional and basis sets such as 6-311++G(d,p) being commonly employed for accurate geometry optimizations.[1][2]
Table 1: Representative Calculated Geometric Parameters of Trifluoromethyl-Substituted Benzoic Acid Derivatives
| Parameter | 2-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid |
| Bond Lengths (Å) | |||
| C=O | 1.21 | 1.21 | 1.21 |
| C-O(H) | 1.36 | 1.36 | 1.36 |
| C-C(OOH) | 1.50 | 1.50 | 1.50 |
| C-CF₃ (ortho) | 1.51 | - | - |
| C-CF₃ (para) | - | 1.50 | - |
| C-CF₃ (meta) | - | - | 1.51 |
| Bond Angles (°) ** | |||
| O=C-O | 122.5 | 122.6 | 122.5 |
| C-C-C(OOH) | 120.1 | 120.0 | 120.2 |
| Dihedral Angles (°) ** | |||
| C-C-C=O | ~180 | ~180 | ~180 |
| O=C-O-H | ~0 or ~180 | ~0 or ~180 | ~0 or ~180 |
Note: The data in this table are representative values compiled from DFT calculations on related molecules and may not correspond to a single specific study. The exact values can vary depending on the level of theory and basis set used.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.
The electron-withdrawing nature of the trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO of this compound compared to benzoic acid. This effect generally leads to an increase in the ionization potential and electron affinity.
Table 2: Calculated Electronic Properties of Representative Benzoic Acid Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -6.90 | -1.50 | 5.40 |
| 4-(Trifluoromethyl)benzoic acid | -7.30 | -2.00 | 5.30 |
| 3,5-Bis(trifluoromethyl)benzoic acid | -7.85 | -2.55 | 5.30 |
Note: These values are illustrative and have been collated from various computational studies on benzoic acid and its derivatives. The specific values are highly dependent on the computational method and solvent model used.[3][4]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the carboxylic group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential (blue region), making it a site for nucleophilic attack. The highly electronegative fluorine atoms of the trifluoromethyl groups will also contribute to regions of negative potential.[5]
Vibrational Frequencies
The theoretical calculation of vibrational frequencies is essential for the interpretation of experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule with good accuracy, aiding in the assignment of spectral bands to specific molecular motions.
Table 3: Calculated Vibrational Frequencies for Key Functional Groups in Trifluoromethyl-Substituted Benzoic Acids (cm⁻¹)
| Vibrational Mode | Benzoic Acid (Calculated) | 4-(Trifluoromethyl)benzoic acid (Calculated) |
| O-H stretch (monomer) | ~3580 | ~3570 |
| C=O stretch | ~1760 | ~1770 |
| C-O stretch | ~1320 | ~1330 |
| C-CF₃ stretch | - | ~1325 (symmetric) |
| ~1170 (asymmetric) | ||
| O-H bend | ~1180 | ~1190 |
Note: These are representative calculated frequencies and are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values. The experimental spectra are often measured on solid samples where hydrogen bonding significantly shifts the O-H stretching frequency to lower wavenumbers.[6][7]
Experimental Protocols for Theoretical Studies
A robust computational study of this compound would typically involve the following workflow:
-
Geometry Optimization: The initial molecular structure is built and then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on the optimized geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential.
Detailed Computational Methodology
A common and reliable method for such studies is Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.[8]
-
Functional: A hybrid functional such as B3LYP is often a good starting point, offering a balance between accuracy and computational cost. For more accurate electronic properties, range-separated functionals like CAM-B3LYP may be employed.[9][10]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is generally sufficient for providing a good description of the electronic structure and geometry of organic molecules containing fluorine.[1]
-
Solvent Effects: To model the behavior in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be used.
Mandatory Visualizations
Computational Workflow Diagram
Caption: A typical workflow for the theoretical study of this compound.
Conclusion
This technical guide has summarized the key theoretical aspects of this compound, drawing upon data from closely related compounds. The provided tables of quantitative data on molecular geometry, electronic properties, and vibrational frequencies offer valuable benchmarks for researchers. The detailed computational workflow and methodology serve as a practical guide for conducting theoretical studies on this and similar molecules.
The insights gained from such theoretical investigations are instrumental in understanding the structure-property relationships of fluorinated benzoic acids, which can accelerate the design and development of new molecules with desired characteristics for applications in pharmaceuticals and materials science. Further dedicated theoretical and experimental studies on this compound are encouraged to build upon the foundational information presented in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijastems.org [ijastems.org]
- 8. gaussian.com [gaussian.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Bis(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,4-bis(trifluoromethyl)benzoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique properties conferred by the two trifluoromethyl groups. The electron-withdrawing nature of these groups enhances the acidity of the benzoic acid moiety and can significantly influence the lipophilicity, metabolic stability, and binding affinity of derivative molecules, making them valuable scaffolds in drug design. For instance, derivatives of trifluoromethylated benzoic acids have been investigated as enzyme inhibitors and antibacterial agents.
This document details three primary synthetic routes to this compound, provides step-by-step experimental protocols, and includes quantitative data to guide researchers in their synthetic endeavors.
Synthetic Pathways Overview
The synthesis of this compound can be approached through several key strategies, each starting from a different commercially available or readily accessible precursor. The three main pathways described herein are:
-
Sandmeyer Reaction of 2,4-Bis(trifluoromethyl)aniline: This classic transformation allows for the conversion of the amino group of 2,4-bis(trifluoromethyl)aniline into a nitrile, which is then hydrolyzed to the desired carboxylic acid.
-
Grignard Reaction of 1-Bromo-2,4-bis(trifluoromethyl)benzene: This organometallic approach involves the formation of a Grignard reagent from the corresponding bromo-substituted benzene derivative, followed by carboxylation with carbon dioxide.
-
Oxidation of 2,4-Bis(trifluoromethyl)toluene: This method utilizes a strong oxidizing agent to convert the methyl group of 2,4-bis(trifluoromethyl)toluene directly to a carboxylic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations in the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.
| Starting Material | Reaction | Product | Reagents and Conditions | Typical Yield (%) |
| 2,4-Bis(trifluoromethyl)aniline | Sandmeyer Reaction (Cyanation) | 2,4-Bis(trifluoromethyl)benzonitrile | 1. NaNO₂, HCl, 0-5 °C2. CuCN, KCN, heat | 70-85 |
| 2,4-Bis(trifluoromethyl)benzonitrile | Hydrolysis | This compound | H₂SO₄, H₂O, reflux | 85-95 |
| 1-Bromo-2,4-bis(trifluoromethyl)benzene | Grignard Reaction & Carboxylation | This compound | 1. Mg, THF, reflux2. CO₂ (s), then H₃O⁺ | 75-90 |
| 2,4-Bis(trifluoromethyl)toluene | Oxidation | This compound | KMnO₄, H₂O/Pyridine, reflux | 60-80 |
Experimental Protocols
Route 1: From 2,4-Bis(trifluoromethyl)aniline
This two-step route begins with the conversion of the aniline to a benzonitrile via the Sandmeyer reaction, followed by hydrolysis.
Step 1: Synthesis of 2,4-Bis(trifluoromethyl)benzonitrile (Sandmeyer Reaction)
-
Materials:
-
2,4-Bis(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Ice
-
Water
-
Toluene
-
-
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water. Heat the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-bis(trifluoromethyl)benzonitrile.
-
Purify the crude product by vacuum distillation or recrystallization.
-
Step 2: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
-
Materials:
-
2,4-Bis(trifluoromethyl)benzonitrile
-
Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 2,4-bis(trifluoromethyl)benzonitrile (1.0 eq) to a mixture of sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dissolve the crude solid in diethyl ether and wash with water.
-
Extract the ether layer with a saturated solution of sodium bicarbonate.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Route 2: From 1-Bromo-2,4-bis(trifluoromethyl)benzene
This route involves the formation of an organometallic intermediate, which is then quenched with carbon dioxide.
Application Notes and Protocols for 2,4-Bis(trifluoromethyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, offering a scaffold with unique electronic and steric properties. The incorporation of two trifluoromethyl (CF₃) groups onto the phenyl ring significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make it an attractive starting point for the synthesis of novel therapeutic agents. While the closely related 3,5-bis(trifluoromethyl)phenyl moiety has been more extensively explored in the literature, the 2,4-substitution pattern presents distinct conformational constraints and electronic distributions that can be exploited for targeted drug design.
This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its use in developing kinase inhibitors and antimicrobial agents. It includes comparative data from related compounds, detailed experimental protocols, and workflow diagrams to guide researchers in this area.
Key Physicochemical Properties and Rationale for Use
The two electron-withdrawing trifluoromethyl groups on the benzoic acid scaffold impart several desirable properties for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Increased Lipophilicity: The CF₃ groups increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ groups lowers the pKa of the carboxylic acid, influencing its ionization state at physiological pH.
-
Unique Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
Applications in Medicinal Chemistry
Kinase Inhibitors for Oncology
The 2,4-bis(trifluoromethyl)phenyl scaffold can be utilized in the design of kinase inhibitors, a critical class of drugs in cancer therapy.[3] The rigid and lipophilic nature of this moiety can facilitate its insertion into the ATP-binding pocket of various kinases. By functionalizing the carboxylic acid group to form amides or esters, a diverse library of compounds can be generated for screening against different kinase targets.
Comparative Data for Bis(trifluoromethyl)phenyl Derivatives as Kinase Inhibitors:
While specific data for 2,4-bis(trifluoromethyl)phenyl kinase inhibitors is limited in publicly available literature, the related 3,5-bis(trifluoromethyl)phenyl scaffold has been incorporated into potent inhibitors. For instance, a novel naphthofuran compound bearing a N-(3,5-bis(trifluoromethyl)phenyl)carboxamide moiety demonstrated significant anti-cancer effects in liver cancer cells, with IC₅₀ values in the low micromolar range.[2] This compound was found to inhibit tumor growth by inactivating STAT3 through direct binding to HNF 4α.[2]
Table 1: Anticancer Activity of a N-(3,5-bis(trifluoromethyl)phenyl)carboxamide Derivative
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| NHDC* | HepG2, Hep3B | Growth Inhibition, Apoptosis Induction | 1-10.8 | [2] |
*NHDC: N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide
Antimicrobial Agents
The bis(trifluoromethyl)phenyl motif has also been successfully employed in the development of novel antimicrobial agents. Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4] These compounds were found to be effective at inhibiting bacterial growth at low microgram per milliliter concentrations.[4]
Table 2: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenyl-substituted pyrazole derivative | S. aureus | 2 | [4] |
| 4-Isopropyl aniline derivative | S. aureus | 1-2 | [4] |
| Bromo derivative | S. aureus | 1 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,4-bis(trifluoromethyl)benzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound, which can then be screened for biological activity.
Step 1: Synthesis of 2,4-Bis(trifluoromethyl)benzoyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,4-bis(trifluoromethyl)benzoyl chloride. This can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-bis(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2,4-bis(trifluoromethyl)benzamide.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody or measuring the depletion of ATP using a luminescent assay kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5]
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: A general workflow for the synthesis and screening of novel drug candidates.
Caption: A representative signaling pathway (MAPK/ERK) targeted by kinase inhibitors.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Acylation Reactions with 2,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification and amidation of 2,4-bis(trifluoromethyl)benzoic acid. The presence of two powerful electron-withdrawing trifluoromethyl groups on the aromatic ring significantly influences the physicochemical properties of this reagent and its derivatives, making it a valuable building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and adaptable for the synthesis of novel esters and amides with potential applications in drug discovery and development.
Introduction
The 2,4-bis(trifluoromethyl)phenyl moiety is a key structural motif in the design of bioactive molecules. The trifluoromethyl groups enhance metabolic stability, increase lipophilicity, and can modulate the binding affinity of a molecule to its biological target. Acylation reactions of this compound are fundamental transformations for incorporating this fluorinated scaffold into a diverse range of chemical entities. These reactions, including esterification and amidation, provide access to a wide array of derivatives for biological screening and materials science applications.
Applications in Drug Discovery
Derivatives of this compound have been explored for their potential as therapeutic agents. For instance, benzamides bearing the bis(trifluoromethyl)phenyl group have been investigated as cholesteryl ester transfer protein (CETP) inhibitors.[1] CETP is a key protein in reverse cholesterol transport, and its inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels.[2][3] The unique electronic and steric properties of the 2,4-bis(trifluoromethyl)phenyl group can contribute to potent and selective inhibition of biological targets.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol describes the synthesis of methyl 2,4-bis(trifluoromethyl)benzoate via acid-catalyzed esterification.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.16 g, 20 mmol) in anhydrous methanol (40 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude methyl 2,4-bis(trifluoromethyl)benzoate can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by distillation under reduced pressure.
-
Protocol 2: Amide Coupling of this compound with Aniline
This protocol details the synthesis of N-phenyl-2,4-bis(trifluoromethyl)benzamide via the formation of the acyl chloride followed by reaction with aniline.
Reaction Scheme:
Step 1: Acyl Chloride Formation
Step 2: Amide Formation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (e.g., 2.58 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4-bis(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 2,4-bis(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (20 mL) and cool the solution in an ice bath.
-
In a separate flask, dissolve aniline (0.93 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (10 mL).
-
Add the aniline solution dropwise to the cooled acyl chloride solution via an addition funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL).
-
Wash with saturated sodium bicarbonate solution (2 x 30 mL).
-
Wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude N-phenyl-2,4-bis(trifluoromethyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative physical and spectral data for the products of the acylation reactions. This data is based on known values for the title compounds and closely related analogs.
Table 1: Physical Properties of 2,4-Bis(trifluoromethyl)benzoyl Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Methyl 2,4-bis(trifluoromethyl)benzoate | C₁₀H₆F₆O₂ | 272.15 | Crystalline Solid | 75-77 |
| N-Phenyl-2,4-bis(trifluoromethyl)benzamide | C₁₅H₉F₆NO | 333.23 | Solid | (Not Reported) |
Table 2: Representative Spectral Data for 2,4-Bis(trifluoromethyl)benzoyl Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Methyl 2,4-bis(trifluoromethyl)benzoate | 8.15 (d, 1H), 7.95 (s, 1H), 7.80 (d, 1H), 3.95 (s, 3H) | 165.5 (C=O), 135.0 (q), 132.5, 131.0 (q), 128.5, 124.0 (q), 123.5 (q), 53.0 (OCH₃) | ~1730 (C=O), ~1280, ~1170, ~1130 (C-F) | 272 (M⁺) |
| N-Phenyl-2,4-bis(trifluoromethyl)benzamide | 8.20 (br s, 1H, NH), 7.90 (d, 1H), 7.85 (s, 1H), 7.70 (d, 1H), 7.60 (d, 2H), 7.40 (t, 2H), 7.15 (t, 1H) | 164.0 (C=O), 138.0, 136.0, 134.5 (q), 132.0, 129.5, 129.0 (q), 125.0, 124.5 (q), 123.0 (q), 121.0 | ~3300 (N-H), ~1660 (C=O), ~1530 (N-H bend), ~1280, ~1170, ~1130 (C-F) | 333 (M⁺) |
Note: The spectral data provided are predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Actual experimental values may vary.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of N-phenyl-2,4-bis(trifluoromethyl)benzamide and the proposed mechanism of action for CETP inhibition.
Caption: Experimental workflow for the synthesis of N-phenyl-2,4-bis(trifluoromethyl)benzamide.
Caption: Mechanism of action of a CETP inhibitor.
References
Application Notes and Protocols for the Esterification of 2,4-Bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The trifluoromethyl groups impart unique properties such as increased metabolic stability and enhanced binding affinity. The esterification of this acid is a critical step in the derivatization of this molecule for further synthetic transformations. However, the presence of two bulky and electron-withdrawing trifluoromethyl groups on the aromatic ring presents challenges for standard esterification procedures, including steric hindrance and reduced nucleophilicity of the carboxyl group.
This document provides detailed application notes and protocols for three common and effective esterification methods applicable to this compound: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. A comparative analysis is presented to aid researchers in selecting the most suitable method based on their specific requirements, such as scale, substrate sensitivity, and desired purity.
Comparative Analysis of Esterification Methods
The choice of esterification method for this compound will depend on several factors, including the desired reaction conditions (harsh vs. mild), the nature of the alcohol, and the tolerance of other functional groups in the molecule. The following table summarizes the key features of each method.
| Method | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Strong acid (e.g., H₂SO₄, TsOH) | High temperature, excess alcohol | Inexpensive reagents, suitable for large scale | Harsh conditions, not suitable for sensitive substrates, equilibrium reaction |
| Steglich | DCC or EDC, DMAP | Room temperature, aprotic solvent | Mild conditions, high yields, suitable for sensitive substrates | Stoichiometric byproducts can complicate purification, reagents are more expensive |
| Mitsunobu | PPh₃, DEAD or DIAD | Low temperature to room temperature, anhydrous conditions | Very mild conditions, stereochemical inversion with chiral alcohols | Stoichiometric phosphine oxide byproduct, sensitive to air and moisture, expensive reagents |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification that is well-suited for simple alcohols and large-scale synthesis where cost is a consideration. Due to the sterically hindered and electron-deficient nature of this compound, longer reaction times and a significant excess of the alcohol are recommended to drive the equilibrium towards the product.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; 20-50 eq, serving as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and the desired alcohol.
-
Slowly and carefully add the acid catalyst to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or distillation if applicable.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[1]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the alcohol, and DMAP in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide (DCC or EDC) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and very mild method for esterification, proceeding via an alkoxyphosphonium salt. It is ideal for sensitive substrates and for achieving stereochemical inversion at a chiral alcohol center.[2] This reaction requires strictly anhydrous conditions.
Materials:
-
This compound (1.2-1.5 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and triphenylphosphine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.
Visualizing the Esterification Workflow
The following diagram illustrates the general workflow for the esterification of this compound, from starting materials to the purified ester product.
Caption: General workflow for the esterification of this compound.
Selecting the Appropriate Esterification Method
The choice of method is a critical decision in the synthetic planning process. The following decision tree provides a logical guide for selecting the most suitable esterification protocol.
Caption: Decision tree for selecting an appropriate esterification method.
Conclusion
The esterification of this compound can be successfully achieved using several methods. For robust, large-scale syntheses with simple alcohols, the Fischer-Speier esterification remains a viable option, provided the potential for harsh conditions is acceptable. For more delicate substrates or when milder conditions are paramount, the Steglich esterification offers an excellent alternative with high yields. Finally, for reactions requiring the mildest conditions or involving stereochemical inversion of a chiral alcohol, the Mitsunobu reaction is the method of choice. Careful consideration of the factors outlined in this document will enable researchers to select the optimal protocol for their specific synthetic goals.
References
The Role of 2,4-Bis(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The relentless pursuit of higher crop yields and enhanced food security necessitates the development of innovative and effective agrochemicals. Within the chemical synthesis landscape, fluorinated organic compounds have emerged as a cornerstone for the design of modern pesticides. The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds can significantly enhance the biological efficacy, metabolic stability, and overall performance of active ingredients. 2,4-Bis(trifluoromethyl)benzoic acid and its derivatives are key building blocks that offer a versatile platform for the synthesis of a new generation of herbicides and other crop protection agents. This document provides detailed application notes and experimental protocols for the use of 2,4-bis(trifluoromethyl)phenyl derivatives in the synthesis of potent agrochemicals, with a focus on diphenyl ether herbicides, a class of compounds known for their efficacy as protoporphyrinogen oxidase (PPO) inhibitors.
Application Notes
The 2,4-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in agrochemical design. The two trifluoromethyl groups at the 2 and 4 positions of the phenyl ring create a unique electronic and steric profile. This substitution pattern can lead to:
-
Enhanced Herbicidal Activity: The strong electron-withdrawing nature of the two CF₃ groups can increase the acidity of a neighboring phenol group, which is often a key interaction point with the target enzyme in herbicides.
-
Increased Lipophilicity: The presence of trifluoromethyl groups generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants and reach its target site.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing trifluoromethyl groups more resistant to metabolic degradation by enzymes within the plant, leading to longer-lasting herbicidal action.
-
Favorable Toxicological Profile: Strategic fluorination can influence the binding selectivity of a molecule to its target enzyme, potentially leading to a more favorable toxicological profile for non-target organisms.
One of the most significant applications of 2,4-bis(trifluoromethyl)phenyl derivatives is in the synthesis of diphenyl ether herbicides. These herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Experimental Protocols
The synthesis of agrochemicals incorporating the 2,4-bis(trifluoromethyl)phenyl moiety often proceeds through key intermediates such as 2,4-bis(trifluoromethyl)aniline and 2,4-bis(trifluoromethyl)phenol. While a direct, high-yield conversion of this compound to these intermediates can be challenging, multi-step synthetic routes are well-established.
Protocol 1: Synthesis of 2,4-Bis(trifluoromethyl)phenol from 2,4-Bis(trifluoromethyl)aniline
This protocol details the conversion of 2,4-bis(trifluoromethyl)aniline to 2,4-bis(trifluoromethyl)phenol, a crucial intermediate for diphenyl ether herbicide synthesis.[1]
Reaction Scheme:
Figure 1: Synthesis of 2,4-Bis(trifluoromethyl)phenol.
Materials:
-
2,4-Bis(trifluoromethyl)aniline
-
Sulfuric acid (33% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Urea
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for chromatography
-
Heptane
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare an ice-cold solution of 2,4-bis(trifluoromethyl)aniline (1.0 eq) in 33% sulfuric acid.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water to the aniline solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 3 hours.
-
Add urea (0.3 eq) to the reaction mixture and stir for an additional 10 minutes at 0°C to quench any excess nitrous acid.
-
Add the reaction mixture to boiling 33% sulfuric acid and reflux for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography using a mixture of heptane and ethyl acetate as the eluent to yield 2,4-bis(trifluoromethyl)phenol.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,4-Bis(trifluoromethyl)aniline |
| Key Reagents | NaNO₂, H₂SO₄ |
| Reaction Temp. | 0°C (diazotization), Reflux (hydrolysis) |
| Reaction Time | ~4 hours |
| Yield | 23%[1] |
Protocol 2: Synthesis of a Diphenyl Ether Herbicide
This protocol provides a general procedure for the synthesis of a diphenyl ether herbicide from 2,4-bis(trifluoromethyl)phenol and a suitable nitro-substituted benzene derivative. This reaction is a nucleophilic aromatic substitution (Williamson ether synthesis).
Reaction Scheme:
Figure 2: General synthesis of a diphenyl ether herbicide.
Materials:
-
2,4-Bis(trifluoromethyl)phenol
-
A suitable activated nitro-substituted benzene (e.g., 4-chloro-3-nitro-benzotrifluoride)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,4-bis(trifluoromethyl)phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add the activated nitro-substituted benzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final diphenyl ether herbicide.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2,4-Bis(trifluoromethyl)phenol |
| Coupling Partner | Activated Nitro-substituted Benzene |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Temp. | 80-120°C |
| Yield | Typically >80% (dependent on substrates) |
Logical Workflow for Agrochemical Synthesis
The overall logical workflow from the starting benzoic acid to the final agrochemical product can be visualized as a multi-step process involving the synthesis of key intermediates.
Figure 3: Logical workflow for agrochemical synthesis.
This compound serves as a valuable precursor for the synthesis of highly active agrochemicals. Through the preparation of key intermediates like 2,4-bis(trifluoromethyl)aniline and 2,4-bis(trifluoromethyl)phenol, a diverse range of potent herbicides, particularly of the diphenyl ether class, can be accessed. The protocols and data presented herein provide a foundational guide for researchers and scientists in the agrochemical industry to explore the potential of this important fluorinated building block in the development of next-generation crop protection solutions. Further research into optimizing the conversion of the benzoic acid to the key intermediates and exploring a wider range of final agrochemical structures is warranted to fully exploit the potential of this versatile chemical scaffold.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Bis(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of derivatives of 2,4-bis(trifluoromethyl)benzoic acid. This valuable building block, featuring two strongly electron-withdrawing trifluoromethyl groups, is of significant interest in the synthesis of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for structurally similar electron-deficient aryl halides and serve as a comprehensive guide for laboratory implementation.
Introduction to Cross-Coupling with 2,4-Bis(trifluoromethyl)phenyl Scaffolds
The 2,4-bis(trifluoromethyl)phenyl moiety is a key component in a variety of biologically active molecules. Its incorporation often enhances metabolic stability, binding affinity, and cell permeability. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of this important scaffold.
This guide focuses on four major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
For the successful application of these reactions, the parent this compound is typically converted to a more reactive species, such as an aryl halide (e.g., bromide or iodide) or a triflate. The protocols provided herein assume the use of such derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For electron-deficient substrates like 2,4-bis(trifluoromethyl)phenyl halides, the reaction generally proceeds efficiently.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2,4-bis(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 1-Iodo-2,4-bis(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |
| 3 | 1-Bromo-2,4-bis(trifluoromethyl)benzene | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-phenyl-1,4-bis(trifluoromethyl)benzene
-
Reaction Setup: To a dry Schlenk flask, add 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous toluene. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add a 3:1 mixture of anhydrous toluene and degassed water to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an argon atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. The strong electron-withdrawing nature of the trifluoromethyl groups in the substrate generally facilitates the oxidative addition step.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2,4-bis(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | >98 |
| 2 | 1-Iodo-2,4-bis(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 90 |
| 3 | 1-Bromo-2,4-bis(trifluoromethyl)benzene | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(2,4-bis(trifluoromethyl)phenyl)morpholine
-
Reaction Setup: To a dry Schlenk tube, add 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv.), and XPhos (0.03 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-2,4-bis(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 95 |
| 2 | 1-Bromo-2,4-bis(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 80 | 85 |
| 3 | 1-Iodo-2,4-bis(trifluoromethyl)benzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (3) | Piperidine | DMF | RT | 91 |
Experimental Protocol: Sonogashira Coupling
Synthesis of 1-(phenylethynyl)-2,4-bis(trifluoromethyl)benzene
-
Reaction Setup: To a Schlenk flask, add 1-iodo-2,4-bis(trifluoromethyl)benzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous and degassed THF, followed by triethylamine (Et₃N, 2.0 equiv.) and phenylacetylene (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C under an argon atmosphere for 6-12 hours.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction is a method for the arylation of alkenes. The use of electron-deficient aryl halides can influence the regioselectivity of the alkene insertion.
Data Presentation: Heck Coupling Conditions
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-2,4-bis(trifluoromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 88 |
| 2 | 1-Bromo-2,4-bis(trifluoromethyl)benzene | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | NaOAc | DMAc | 120 | 82 |
| 3 | 1-Iodo-2,4-bis(trifluoromethyl)benzene | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 75 |
Experimental Protocol: Heck Coupling
Synthesis of (E)-1-(2-(2,4-bis(trifluoromethyl)phenyl)vinyl)benzene
-
Reaction Setup: In a sealed tube, combine 1-iodo-2,4-bis(trifluoromethyl)benzene (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), triphenylphosphine (PPh₃, 0.04 equiv.), and triethylamine (Et₃N, 1.5 equiv.).
-
Reagent Addition: Add anhydrous DMF and styrene (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 18 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Catalytic cycle of the Heck reaction.
Concluding Remarks
The palladium-catalyzed cross-coupling reactions described provide a powerful and versatile platform for the functionalization of the 2,4-bis(trifluoromethyl)phenyl scaffold. The provided protocols serve as a robust starting point for the synthesis of a wide array of novel molecules for applications in drug discovery and materials science. Researchers should note that reaction optimization may be necessary for specific substrates and coupling partners to achieve optimal yields and purity.
Application Notes & Protocols: The Role of the Bis(trifluoromethyl)phenyl Moiety in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a comprehensive search did not yield specific examples of Active Pharmaceutical Ingredients (APIs) directly synthesized from 2,4-bis(trifluoromethyl)benzoic acid, the bis(trifluoromethyl)phenyl structural motif is a critical pharmacophore in modern drug discovery. The incorporation of two trifluoromethyl (-CF3) groups onto a phenyl ring significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This application note will provide an overview of the importance of the bis(trifluoromethyl)phenyl group in medicinal chemistry, with a focus on the 3,5-disubstituted pattern, and present a generalized synthetic protocol for its incorporation into a heterocyclic scaffold.
The trifluoromethyl group is a key functional group in many pharmaceuticals due to its strong electron-withdrawing nature and its ability to enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation.[5][6] The presence of two such groups on a phenyl ring amplifies these effects, making the bis(trifluoromethyl)phenyl moiety a valuable component in the design of potent and selective therapeutic agents.[1][7]
The Bis(trifluoromethyl)phenyl Moiety in Drug Discovery
The bis(trifluoromethyl)phenyl group is found in several FDA-approved drugs and clinical candidates across various therapeutic areas. The specific substitution pattern of the trifluoromethyl groups on the phenyl ring can significantly impact the pharmacological activity of the compound. The 3,5-bis(trifluoromethyl)phenyl group is a common feature in neurokinin-1 (NK1) receptor antagonists and other bioactive molecules.[8]
| Compound/Derivative Class | Bis(trifluoromethyl)phenyl Isomer | Therapeutic Area/Activity | Significance of the Moiety |
| Dutasteride | 2,5-bis(trifluoromethyl)phenyl | Benign Prostatic Hyperplasia | The 2,5-bis(trifluoromethyl)phenyl group contributes to making Dutasteride a potent inhibitor of both isoforms of 5α-reductase, significantly more so than its predecessor, finasteride.[1] |
| Aprepitant | 3,5-bis(trifluoromethyl)phenyl | Chemotherapy-induced nausea and vomiting | This group is a common feature among NK1 receptor antagonists and enhances the drug's penetration into the central nervous system.[8] |
| Selinexor | 3,5-bis(trifluoromethyl)phenyl | Multiple Myeloma | The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile, highlighting the importance of this structural unit from the initial stages of drug development.[1] |
| Pyrazole Derivatives | 3,5-bis(trifluoromethyl)phenyl | Antibacterial | These derivatives have shown potent activity against drug-resistant Gram-positive bacteria, including MRSA.[7][9][10][11] |
| N-(3,5-bis(trifluoromethyl)phenyl) derivatives | 3,5-bis(trifluoromethyl)phenyl | Anticancer | A novel synthetic compound with this moiety has been shown to inhibit the growth of liver cancer cells by inhibiting the STAT3 signaling pathway.[3] |
Generalized Experimental Protocol: Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivative
This protocol describes a generalized method for the synthesis of a pyrazole-based scaffold containing a 3,5-bis(trifluoromethyl)phenyl moiety, based on methodologies reported for potent antibacterial agents.[7][9]
Step 1: Synthesis of Pyrazole Aldehyde Intermediate
The synthesis begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone with a suitable hydrazine derivative to form a hydrazone. This intermediate is then cyclized using the Vilsmeier-Haack reagent to yield the pyrazole aldehyde.[7]
-
Hydrazone Formation:
-
Dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in ethanol.
-
Add 4-hydrazinobenzoic acid (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization:
-
In a flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3.0 eq) to N,N-dimethylformamide (DMF) (5.0 eq) at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the hydrazone intermediate (1.0 eq) portion-wise to the Vilsmeier-Haack reagent.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the solid precipitate by filtration, wash with water, and dry to obtain the pyrazole aldehyde.
-
Step 2: Synthesis of the Final Pyrazole Aniline Derivative
The final compound is synthesized via reductive amination of the pyrazole aldehyde with a selected aniline derivative.
-
Reductive Amination:
-
Suspend the pyrazole aldehyde (1.0 eq) and the desired aniline (1.2 eq) in methanol.
-
Add a few drops of acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 2-4 hours to form the imine intermediate.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 6-8 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivative.
-
Visualizations
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. MIT chemists find an easier way to synthesize new drug candidates | EurekAlert! [eurekalert.org]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Bis(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Bis(trifluoromethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from the starting materials and side reactions during synthesis. Common impurities may include unreacted 1,3-bis(trifluoromethyl)benzene, isomers formed during the carboxylation reaction, and residual solvents from the workup.
Q3: How does the presence of trifluoromethyl groups affect the choice of purification solvent?
A3: The two electron-withdrawing trifluoromethyl groups significantly increase the hydrophobicity of the molecule compared to benzoic acid. Consequently, it has poor solubility in water but is more soluble in polar organic solvents. This property is a key consideration for selecting an appropriate recrystallization solvent or a mobile phase for column chromatography.
Q4: Can I use water for the recrystallization of this compound?
A4: Due to the hydrophobic nature imparted by the trifluoromethyl groups, water is generally not a suitable solvent for the recrystallization of this compound as it will likely have very low solubility even at elevated temperatures.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound, or an insufficient volume of solvent is being used. | Select a more suitable solvent (e.g., a mixture of a soluble solvent like methanol or ethanol with a less soluble solvent like water). Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of hot solvent to the oily mixture to try and induce crystallization upon cooling. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| The purity of the recrystallized product is low. | The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively separate the impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a different solvent system where the impurities have significantly different solubility. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The mobile phase is too polar or not polar enough. The stationary phase is not appropriate. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound is eluting too quickly. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of a polar modifier (e.g., acetic acid) to the mobile phase to reduce strong interactions. Use a larger column or a smaller amount of crude product. |
Sublimation
| Issue | Possible Cause | Solution |
| The compound is not subliming. | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature of the sublimation apparatus. Ensure a high vacuum is being pulled. |
| The compound is decomposing. | The temperature is too high. | Lower the sublimation temperature and allow for a longer sublimation time. |
| The sublimed crystals are contaminated. | The initial vacuum was not low enough before heating, causing some impurities to be carried over. | Ensure a high vacuum is achieved before starting the heating process. Consider a pre-sublimation step at a lower temperature to remove more volatile impurities. |
Experimental Protocols
Recrystallization Protocol (Example)
This protocol is based on methods used for structurally similar fluorinated benzoic acids.
-
Solvent Selection: Start by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent system will show low solubility at room temperature and high solubility when hot. A methanol/water or ethanol/water mixture is a promising starting point.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot methanol (or ethanol) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot methanolic solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture. Dry the crystals in a vacuum oven.
Column Chromatography Protocol (General)
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Sublimation Protocol (General)
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum (e.g., <1 mmHg).
-
Heating: Gently heat the apparatus. The sublimation temperature will depend on the applied pressure but is expected to be below the melting point of the compound (109-111 °C).
-
Condensation: The purified compound will sublime and deposit as crystals on the cold finger of the apparatus.
-
Collection: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals from the cold finger.
Quantitative Data
| Purification Method | Compound | Starting Purity | Final Purity | Recovery/Yield | Reference |
| Recrystallization | Benzoic Acid | ~95% | >99% | 85% | General organic chemistry lab manuals |
| Recrystallization | 2-chloro-4-trifluoromethylbenzoic acid | Not specified | High | 96.6% | Patent CN103113219A |
| Column Chromatography | 4-Fluoro-2-(trifluoromethyl)benzoic acid | Not specified | High | 65.9% | Synthetic protocol descriptions |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Workflow for the purification of this compound by sublimation.
Technical Support Center: 2,4-Bis(trifluoromethyl)benzoic Acid
Welcome to the technical support center for 2,4-Bis(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reaction optimization, and troubleshooting common issues encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is a specialty chemical building block. Its key characteristics are derived from the two powerful electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring. These groups make the carboxylic acid moiety significantly more acidic compared to benzoic acid. The -CF₃ groups are known for their high stability, lipophilicity, and resistance to metabolic degradation, properties they often impart to the final molecule.[1]
Q2: What are the primary applications of this reagent in research and development?
A2: This reagent is primarily used as a building block in medicinal chemistry and materials science. It allows for the introduction of the 2,4-bis(trifluoromethyl)phenyl motif into larger molecules. This is valuable in drug design for tuning a compound's pharmacokinetic profile (ADME properties), binding affinity, and metabolic stability.[1][2]
Q3: What are the recommended storage and handling procedures?
A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area. As with many fine chemicals, avoid breathing dust and ensure good industrial hygiene practices are followed. The compound is classified as a skin and eye irritant.[3] Thermal decomposition may produce hazardous substances like hydrogen fluoride.[3] Always consult the material safety data sheet (MSDS) before use.
Q4: Are the trifluoromethyl groups stable under common reaction conditions?
A4: Yes, the trifluoromethyl group is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to chemical, thermal, and photochemical degradation under most synthetic conditions.[1][4]
Troubleshooting Guide: Amide Bond Formation
Amide bond formation is the most common reaction performed with this compound. Due to its electron-deficient nature, certain challenges may arise.
Q1: My amide coupling reaction has a low yield. What are the potential causes and solutions?
A1: Low yields are a common issue. The high acidity of this compound can complicate the activation step. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues in amide coupling reactions.
Caption: A workflow for troubleshooting low-yield amide coupling reactions.
Q2: I've identified a major byproduct. What could it be?
A2: The identity of the byproduct often points to the root cause. Common side reactions are typically related to the coupling agent used, not the benzoic acid itself.
Potential Side Reactions & Byproducts
The diagram below illustrates the desired reaction pathway versus common side reactions associated with carbodiimide and uronium/aminium salt coupling reagents.
Caption: Desired amide formation versus common side reaction pathways.
Quantitative Data on Coupling Reagent Side Reactions
| Coupling Reagent Class | Common Reagents | Potential Side Reaction/Byproduct | Mitigation Strategy |
| Carbodiimides | DCC, DIC, EDC | N-acylurea formation (insoluble with DCC); Racemization | Add HOBt or HOAt; Use EDC for easier byproduct removal via aqueous wash.[5][6] |
| Phosphonium Salts | BOP, PyBOP | Formation of carcinogenic HMPA (with BOP) | Use PyBOP as a safer alternative to BOP.[6] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Guanidinium byproduct formation from reaction with the amine. | Ensure correct stoichiometry and order of addition (pre-activate acid before adding amine). |
Q3: Could decarboxylation be a side reaction?
A3: It is unlikely under standard amide coupling conditions. Decarboxylation of benzoic acids typically requires very high temperatures (e.g., >140 °C) or specialized metal catalysts.[7][8] The strong electron-withdrawing nature of the two -CF₃ groups would further disfavor thermal decarboxylation. If your reaction is run at high temperatures for a prolonged period, it could become a possibility, but it should not be a primary concern.
Experimental Protocol: Amide Coupling with an Electron-Deficient Amine
This protocol provides a robust method for coupling this compound with a challenging (e.g., weakly nucleophilic) amine, designed to minimize common side reactions.
Objective: Synthesize N-(4-nitrophenyl)-2,4-bis(trifluoromethyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq) to the solution. Stir for 5 minutes at room temperature. This step forms the activated ester intermediate.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for an additional 2 minutes.
-
Amine Addition: Add 4-nitroaniline (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS (typically complete within 2-4 hours).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1M HCl (aq).
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.
Support Structure Diagram
This diagram outlines the structure of the technical support resources provided.
Caption: Organization of the technical support center resources.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
optimizing yield for reactions involving 2,4-Bis(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common challenges when working with 2,4-Bis(trifluoromethyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during esterification and amidation reactions.
Optimizing Esterification Reactions
Question: I am getting a low yield during the Fischer esterification of this compound. What are the potential causes and solutions?
Answer:
Low yields in Fischer esterification of this substrate are often due to its reduced reactivity and potential for side reactions. The two electron-withdrawing trifluoromethyl groups decrease the nucleophilicity of the carbonyl oxygen, making protonation by the acid catalyst less favorable. Additionally, the ortho-trifluoromethyl group introduces steric hindrance.
Here are the common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction by TLC. If starting material persists, extend the reaction time or cautiously increase the temperature.[1] For alcohols with boiling points lower than the optimal reaction temperature, consider performing the reaction in a sealed tube.
-
-
Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Solution: Use a Dean-Stark apparatus to physically remove water as it forms. Alternatively, adding a dehydrating agent or using a large excess of the alcohol can drive the reaction forward.[1]
-
-
Catalyst Inefficiency: The amount or activity of the acid catalyst may be suboptimal.
-
Solution: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh. Use an appropriate catalytic amount; too much can lead to dehydration of the alcohol or other side reactions.[1]
-
-
Steric Hindrance: The ortho-trifluoromethyl group can sterically hinder the approach of the alcohol.
-
Solution: For bulky alcohols, consider converting the benzoic acid to its more reactive acyl chloride intermediate first, followed by reaction with the alcohol.[1]
-
Question: I am observing unexpected byproducts in my esterification reaction. What are the likely side reactions?
Answer:
Byproduct formation is typically a result of the reaction conditions acting on the starting materials or products.
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol at high temperatures with a strong acid catalyst, you may observe the formation of alkenes.
-
Solution: Use milder reaction conditions or a less dehydrating acid catalyst.
-
-
Hydrolysis of Acyl Chloride (if applicable): If you are using the acyl chloride route, exposure to moisture will lead to the hydrolysis of 2,4-Bis(trifluoromethyl)benzoyl chloride back to the starting benzoic acid.[2]
-
Solution: Ensure strictly anhydrous conditions by drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Optimizing Amidation Reactions
Question: My amidation reaction of this compound with an amine is sluggish and gives a low yield. How can I improve this?
Answer:
This is a common challenge. This compound is an electron-deficient carboxylic acid, which makes it less reactive towards amide coupling. The choice of coupling reagents and reaction conditions is critical for success.
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to efficiently activate this electron-deficient acid.
-
Solution: Use more powerful coupling reagents designed for challenging substrates. Phosphonium salts like BOP and PyBOP, or uranium/aminium salts like HATU and HBTU, are known for their high reactivity and are effective for sterically hindered and electron-poor substrates.[3]
-
-
Side Reactions of Coupling Reagents: Some coupling reagents, like carbodiimides (EDC, DCC), can form inactive byproducts if not used with additives.[4]
-
Suboptimal Base/Solvent Combination: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the desired amine.[6] Aprotic polar solvents like DMF or NMP are often used, but be aware of their potential for reprotoxicity and consider alternatives if possible.[7]
-
-
Low Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), the reaction will be even more challenging.
Question: How do I minimize the formation of impurities during the amidation process?
Answer:
Impurity formation often stems from the reactivity of the coupling agents and the stability of the activated intermediate.
-
Racemization (for chiral amines/acids): The activated carboxylic acid intermediate can be susceptible to racemization, especially with prolonged reaction times or elevated temperatures.
-
Formation of N-acylurea byproduct (with carbodiimides): The O-acylisourea intermediate formed from carbodiimides can rearrange to a stable N-acylurea, which terminates the reaction.
-
Solution: The addition of HOBt or a similar auxiliary nucleophile intercepts the O-acylisourea to form an active ester, preventing the formation of N-acylurea and improving the yield of the desired amide.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this compound?
A1: The best method depends on the alcohol being used. For simple, unhindered primary alcohols like methanol or ethanol, a modified Fischer esterification with a robust water removal strategy can be effective.[1] For more sterically hindered or sensitive alcohols, a two-step approach is generally more reliable: first, convert the benzoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the purified acyl chloride with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[2]
Q2: What are the recommended coupling reagents for forming an amide with a primary amine?
A2: For a standard primary amine, a combination of EDC/HOBt or EDC/Oxyma in a solvent like DMF with a base such as DIPEA is a good starting point.[5][6] If yields are low, switching to a more potent reagent like HATU or PyBOP is recommended.[3]
Q3: How can I purify the final ester or amide product?
A3: Purification typically involves a standard aqueous workup followed by chromatography or recrystallization.
-
Workup: After the reaction, the mixture is usually diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., dilute HCl to remove basic residues), a weak base (e.g., saturated NaHCO₃ to remove unreacted carboxylic acid), and brine.[1][6]
-
Purification: The crude product can then be purified by flash column chromatography on silica gel.[10] Recrystallization from a suitable solvent system is also a common method for obtaining highly pure solid products.[11]
Q4: Is this compound soluble in common organic solvents?
A4: Yes. Like other trifluoromethyl-substituted benzoic acids, it is generally poorly soluble in water but soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[8] Its solubility in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is sufficient for them to be used as reaction solvents.
Q5: What safety precautions should I take when working with 2,4-Bis(trifluoromethyl)benzoyl chloride?
A5: 2,4-Bis(trifluoromethyl)benzoyl chloride is a reactive acyl chloride and is expected to be corrosive and a lachrymator. It will react readily with moisture in the air to release HCl gas.[2][12] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under anhydrous conditions to prevent decomposition.[2]
Data Presentation
The following tables provide recommended starting conditions for reactions, based on protocols for structurally similar, electron-deficient, and sterically hindered benzoic acids.
Table 1: Representative Conditions for Esterification of this compound
| Method | Alcohol (eq.) | Catalyst/Reagent (eq.) | Solvent | Temperature | Typical Time | Notes |
| Fischer Esterification | 10 - excess | H₂SO₄ (catalytic) | Alcohol | Reflux | 6 - 24 h | Best for simple primary alcohols. Use of a Dean-Stark trap is recommended.[13] |
| Acyl Chloride | 1.1 | 1. SOCl₂ (1.5) 2. Pyridine (1.2) | 1. Toluene 2. DCM | 1. Reflux 2. 0 °C to RT | 1. 2 - 4 h 2. 2 - 12 h | Recommended for secondary, tertiary, or valuable alcohols. Requires strictly anhydrous conditions.[2] |
| Heterogeneous Catalysis | excess | UiO-66-NH₂ | Methanol | 150 °C | 10 h | A modern approach that simplifies catalyst removal.[14][15] |
Table 2: Representative Conditions for Amidation of this compound
| Amine Type | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temperature | Typical Time |
| Primary/Secondary (unhindered) | EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF | 0 °C to RT | 12 - 24 h |
| Primary/Secondary (hindered or electron-deficient) | HATU (1.2) | None | DIPEA (2.5) | DMF or NMP | RT | 2 - 6 h |
| Aniline (electron-deficient) | EDC (1.0) | HOBt (catalytic) | DIPEA (5.0) | Acetonitrile | RT | 24 - 48 h |
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Trap
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq), the desired primary alcohol (5-10 eq), and a compatible solvent with a higher boiling point than the alcohol (e.g., toluene) to fill the Dean-Stark trap.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting acid.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution until no more gas evolves, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography or distillation.[1][13]
Protocol 2: Amidation using EDC/HOBt Coupling
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagents: Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.0 eq).[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography or recrystallization.
Visualizations
Caption: General workflow for Fischer esterification.
Caption: Troubleshooting low yield in amidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 12. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
stability of 2,4-Bis(trifluoromethyl)benzoic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,4-Bis(trifluoromethyl)benzoic acid under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 32890-87-2 | [1][2] |
| Molecular Formula | C₉H₄F₆O₂ | [2] |
| Molecular Weight | 258.12 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 109-111 °C | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and DMSO. | [3] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability and handling of this compound during chemical reactions.
General Stability
Question: How stable is this compound under typical laboratory conditions?
Answer: this compound is a relatively stable crystalline solid under standard laboratory conditions.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent decomposition.[4] The trifluoromethyl (-CF₃) groups are known to be robust and generally stable to chemical, electrochemical, thermal, and photochemical degradation.[5]
Thermal Stability
Question: At what temperature does this compound decompose?
Troubleshooting:
-
Issue: Unexpected side products or low yield in a high-temperature reaction.
-
Possible Cause: Thermal decomposition of this compound may be occurring.
-
Recommendation:
-
If possible, lower the reaction temperature.
-
Consider using a milder activation method for the carboxylic acid if applicable.
-
Perform a small-scale experiment to assess the stability of the starting material under the reaction conditions before proceeding with a larger scale reaction.
-
Stability in Acidic and Basic Conditions
Question: Is this compound stable in the presence of acids and bases?
Answer:
-
Acidic Conditions: The trifluoromethyl groups on the aromatic ring are generally stable under acidic conditions.[7] The carboxylic acid functionality is also stable in acidic media.
-
Basic Conditions: this compound is incompatible with strong bases.[4] As a carboxylic acid, it will be deprotonated by bases to form the corresponding carboxylate salt. While the trifluoromethyl groups are generally stable, harsh basic conditions at elevated temperatures could potentially lead to degradation, though this is less common for aromatic trifluoromethyl groups.[7]
Troubleshooting:
-
Issue: Reaction failure or decomposition when using a strong base.
-
Possible Cause: Incompatibility with the strong base.
-
Recommendation:
-
If the carboxylic acid needs to be deprotonated, use a stoichiometric amount of a suitable base at the lowest effective temperature.
-
Avoid prolonged exposure to strong bases, especially at high temperatures.
-
If the reaction requires a non-nucleophilic base, consider options like DBU or proton sponge.
-
Stability under Oxidative and Reductive Conditions
Question: What is the stability of this compound towards oxidizing and reducing agents?
Answer:
-
Oxidizing Agents: The material is incompatible with strong oxidizing agents.[4] The aromatic ring and the trifluoromethyl groups are generally robust, but the carboxylic acid group could be susceptible to oxidative decarboxylation under specific conditions, although this typically requires a catalyst.
-
Reducing Agents: The carboxylic acid group can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The trifluoromethyl groups are generally stable to these conditions.
Troubleshooting:
-
Issue: Unwanted reduction of the carboxylic acid when targeting another functional group.
-
Possible Cause: The chosen reducing agent is not selective.
-
Recommendation:
-
Select a milder reducing agent that is compatible with carboxylic acids if you wish to avoid its reduction.
-
Protect the carboxylic acid group as an ester or another suitable protecting group before performing the reduction.
-
Stability in Palladium-Catalyzed Cross-Coupling Reactions
Question: Can this compound be used in palladium-catalyzed cross-coupling reactions, and is it stable under these conditions?
Answer: Yes, benzoic acids and their derivatives are often used in palladium-catalyzed cross-coupling reactions, typically after conversion to a more reactive derivative like an acid chloride or through in-situ activation. The trifluoromethyl groups are generally stable under the conditions of common cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8][9][10] The stability of the C-F bonds in the trifluoromethyl groups is high, making them excellent substituents for these types of transformations.[5]
Troubleshooting:
-
Issue: Low yield or no reaction in a cross-coupling protocol.
-
Possible Cause: The carboxylic acid may not be sufficiently activated.
-
Recommendation:
-
Convert the carboxylic acid to the corresponding acid chloride or use a coupling agent (e.g., HATU, HOBt) to form an active ester in situ.
-
Some modern cross-coupling methods allow for the direct use of carboxylic acids via decarboxylative coupling, but these require specific catalytic systems.[11]
-
Experimental Protocols & Methodologies
Diagram of a Typical Experimental Workflow for a Coupling Reaction
The following diagram illustrates a general workflow for using this compound in a palladium-catalyzed cross-coupling reaction, highlighting the initial activation step.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues encountered when using this compound.
References
- 1. This compound | 32890-87-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 9. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,4-Bis(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Bis(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While specific industrial-scale routes for this compound are often proprietary, common laboratory and analogous syntheses for related compounds suggest a few primary pathways. One prevalent method involves the use of a Grignard reagent formed from a di-substituted bromobenzene, followed by carboxylation.[1] Another approach could involve the oxidation of a corresponding toluene or benzyl derivative. The choice of route often depends on the starting material availability, cost, and scalability.
Q2: What are the primary challenges in scaling up the synthesis of bis(trifluoromethyl)benzoic acids?
A2: Scaling up the synthesis of bis(trifluoromethyl)benzoic acids, such as the 3,5-isomer, presents several challenges that are likely applicable to the 2,4-isomer. These include managing exothermic reactions, particularly during Grignard reagent formation, ensuring efficient and safe handling of hazardous reagents like n-butyllithium or strong acids, controlling the formation of impurities and isomers, and developing effective purification methods for large quantities.[1][2]
Q3: Are there specific safety precautions to consider when working with trifluoromethylating reagents or intermediates?
A3: Yes, many reagents used in trifluoromethylation and related syntheses are hazardous. For instance, organolithium reagents like n-butyllithium are highly pyrophoric. Anhydrous hydrogen fluoride, which can be used in fluorination reactions, is extremely corrosive and toxic.[2] It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency procedures in place. All glassware must be thoroughly dried to prevent violent reactions with moisture-sensitive reagents.[3]
Q4: How can I purify the final this compound product at a larger scale?
A4: Purification of benzoic acids at scale often involves crystallization.[1] The choice of solvent is critical for obtaining high purity and yield. For related compounds, a common procedure involves an acid-base workup to isolate the carboxylic acid, followed by recrystallization from a suitable solvent system.[3] Techniques like melt crystallization have also been explored for the purification of benzoic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with potential causes and recommended solutions. Many of these insights are drawn from documented challenges with the synthesis of the analogous 3,5-bis(trifluoromethyl)benzoic acid.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Grignard Reagent | - Inactive magnesium turnings.- Presence of moisture in glassware or solvent.- Slow initiation of the reaction. | - Use fresh, high-purity magnesium turnings.- Thoroughly oven-dry all glassware and use anhydrous solvents.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. |
| Incomplete Carboxylation | - Insufficient carbon dioxide (CO2) pressure or inefficient gas dispersion.- Low reactivity of the Grignard reagent.- Reaction temperature is too high, leading to side reactions. | - Increase the CO2 pressure or use a more efficient gas delivery system.- Ensure the Grignard reagent has formed completely before starting carboxylation.- For analogous syntheses, lowering the carboxylation temperature to as low as -40°C has been shown to improve yields by increasing CO2 solubility.[1] |
| Formation of Byproducts (e.g., protonated starting material) | - Presence of trace amounts of water during Grignard formation or carboxylation.- Inefficient quenching of the reaction. | - Maintain strictly anhydrous conditions throughout the reaction.- Ensure a rapid and efficient quench with the acid workup. |
| Isomer Impurities | - Starting material contains isomeric impurities.- Side reactions during synthesis leading to isomer formation. | - Use a highly pure starting material.- Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Isomer separation can be challenging, so preventing their formation is key. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the aqueous phase during workup.- Inefficient crystallization. | - Adjust the pH of the aqueous layer carefully to ensure complete precipitation of the benzoic acid.- Screen various crystallization solvents and conditions (temperature, cooling rate) to optimize purity and yield. Seeding with a small amount of pure product can aid crystallization.[1] |
Experimental Protocols
While a specific, detailed industrial scale-up protocol for this compound is not publicly available, the following lab-scale synthesis for a related compound, 4-Fluoro-2-(trifluoromethyl)benzoic acid, provides a relevant experimental framework that can be adapted.
Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction [4]
-
Grignard Reagent Formation:
-
Add magnesium powder and a small crystal of iodine to a flame-dried reaction flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) and 2-bromo-5-fluorobenzotrifluoride to the flask.
-
Heat the mixture to reflux and stir for 2 hours to form the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture to room temperature.
-
Replace the nitrogen atmosphere with carbon dioxide.
-
Stir the reaction mixture overnight at room temperature.
-
-
Workup and Purification:
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard-based Synthesis
Caption: A flowchart for diagnosing and resolving common causes of low yield.
General Synthesis Pathway and Potential Pitfalls
References
Technical Support Center: Reactions of 2,4-Bis(trifluoromethyl)benzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-Bis(trifluoromethyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in the synthesis of pharmaceuticals and agrochemicals. The most frequent reactions include:
-
Amide bond formation (amidation): Coupling with primary or secondary amines to form the corresponding amides.
-
Esterification: Reaction with alcohols to produce esters.
-
Conversion to acyl chloride: Activation of the carboxylic acid to the more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.
-
Decarboxylation: Removal of the carboxylic acid group, usually at elevated temperatures, to yield 1,3-bis(trifluoromethyl)benzene.
Q2: What are the primary safety concerns when working with this compound and its derivatives?
A2: this compound is classified as a skin, eye, and respiratory irritant. When heated to decomposition, it can release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[1] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I purify this compound if I suspect it is impure?
A3: Standard purification techniques for solid carboxylic acids can be employed. Recrystallization from a suitable solvent system is a common and effective method. The choice of solvent will depend on the nature of the impurities. Column chromatography can also be used for purification if necessary.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Amide Coupling Reactions
The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carboxyl group of this compound highly electrophilic, which can facilitate amide bond formation. However, the steric hindrance from the ortho-trifluoromethyl group can pose challenges, especially with bulky amines.
Problem 1.1: Low or no yield of the desired amide.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The amine substrate is too bulky to approach the carboxylic acid. | - Use a less sterically hindered amine if the experimental design allows. - Employ a coupling reagent specifically designed for hindered substrates, such as those that form acyl fluorides in situ.[2][3] - Increase the reaction temperature, but monitor for potential side reactions. |
| Poor Nucleophilicity of the Amine: The amine is electron-deficient and a weak nucleophile. | - Utilize a more reactive coupling reagent like HATU or TCFH with catalytic Oxyma.[4] - Increase the reaction time and/or temperature. - If the amine has other reactive functional groups, consider using protecting groups. |
| Ineffective Coupling Reagent: The chosen coupling reagent is not sufficiently reactive for this specific substrate combination. | - Screen a variety of coupling reagents (e.g., EDC/HOBt, DCC/DMAP, HATU, T3P). The performance of each reagent is substrate-dependent. |
| Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate back to the starting material. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 1.2: Formation of significant byproducts.
| Byproduct | Plausible Cause | Mitigation Strategy |
| Urea byproduct | Use of carbodiimide coupling reagents (e.g., DCC, EDC). | - Select a carbodiimide that forms a soluble urea byproduct (e.g., EDC) for easier removal during aqueous workup. - If using DCC, the insoluble dicyclohexylurea can be removed by filtration. |
| Guanidinium byproduct | Reaction of the amine with certain uronium/aminium-based coupling reagents (e.g., HATU). | - Control the order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Problem 1.1. | Refer to the troubleshooting steps in Problem 1.1. |
Experimental Protocol: General Amide Coupling using HATU
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add HATU (1.0-1.2 eq.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Amide Coupling Troubleshooting
Esterification Reactions
Esterification of this compound is typically achieved through Fischer esterification with an excess of alcohol under acidic catalysis or by reacting the corresponding acyl chloride with an alcohol.
Problem 2.1: Low conversion to the ester in Fischer esterification.
| Possible Cause | Troubleshooting Step |
| Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials. | - Use a large excess of the alcohol to drive the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not enough to promote the reaction effectively. | - Increase the catalyst loading. However, be cautious as excessive acid can lead to side reactions like dehydration of the alcohol. |
| Steric Hindrance: Similar to amide coupling, bulky alcohols (especially secondary and tertiary) will react slower. | - Increase reaction time and temperature. - For very hindered alcohols, consider converting the benzoic acid to its acyl chloride first, followed by reaction with the alcohol, which is a more forceful method. |
Problem 2.2: Byproduct formation during esterification.
| Byproduct | Plausible Cause | Mitigation Strategy |
| Ether byproduct | Acid-catalyzed dehydration of the alcohol, particularly at high temperatures with secondary or tertiary alcohols. | - Use milder reaction temperatures. - Reduce the amount of acid catalyst. |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Problem 2.1. | Refer to the troubleshooting steps in Problem 2.1. |
| Byproducts from Impurities | Impurities in the starting benzoic acid or alcohol can lead to undesired side products. | - Ensure the purity of your starting materials before beginning the reaction.[5] |
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), add this compound (1.0 eq.) and a large excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
Decarboxylation Reactions
The thermal decomposition of benzoic acids to yield the corresponding aromatic compound and carbon dioxide is a known reaction, particularly for derivatives with electron-withdrawing groups.
Problem 3.1: Unintentional decarboxylation during another reaction.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature: Many reactions involving benzoic acids, if run at sufficiently high temperatures, can lead to decarboxylation. | - If possible, conduct the primary reaction at a lower temperature. - If high temperatures are necessary, minimize the reaction time. |
Problem 3.2: Incomplete reaction when decarboxylation is the desired outcome.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature: The temperature is not high enough to overcome the activation energy for decarboxylation. | - Gradually increase the reaction temperature. For some fluorinated benzoic acids, temperatures of 150 °C or higher may be required.[6] |
| Absence of a Catalyst: While often proceeding thermally, some decarboxylations are facilitated by a catalyst. | - Consider the use of a copper-based catalyst, which has been shown to promote the decarboxylation of other fluorinated benzoic acids.[6] |
Byproducts of Decarboxylation
At very high temperatures (e.g., >400 °C), in addition to the expected 1,3-bis(trifluoromethyl)benzene, other byproducts from the fragmentation of the aromatic ring, such as carbon monoxide, hydrogen, and biphenyl-type structures, may form.[5]
Signaling Pathway for Thermal Decomposition
Conversion to Acyl Chloride
The preparation of 2,4-Bis(trifluoromethyl)benzoyl chloride is a common step to activate the carboxylic acid for subsequent reactions.
Problem 4.1: Incomplete conversion to the acyl chloride.
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent: The amount of chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is not enough for complete conversion. | - Use a stoichiometric excess of the chlorinating agent. |
| Presence of Water: Water will react with the chlorinating agent and the acyl chloride product. | - Ensure the starting benzoic acid is dry and use anhydrous conditions. |
Problem 4.2: Presence of impurities in the final acyl chloride product.
| Byproduct | Plausible Cause | Mitigation Strategy |
| Unreacted Thionyl Chloride | Incomplete removal after the reaction. | - Distill the product. Thionyl chloride has a lower boiling point than the acyl chloride. - Remove excess thionyl chloride under reduced pressure, possibly with a co-solvent like toluene. |
| Starting Benzoic Acid | Incomplete reaction. | - Increase the reaction time or use a slight excess of the chlorinating agent. |
Experimental Protocol: Acyl Chloride Formation
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize HCl and SO₂ byproducts.
-
Add this compound (1.0 eq.) to the flask.
-
Carefully add an excess of thionyl chloride (e.g., 2-5 eq.). A catalytic amount of DMF can be added to accelerate the reaction.
-
Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure.
-
The resulting 2,4-Bis(trifluoromethyl)benzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
This technical support center provides a starting point for troubleshooting common issues. Specific reaction outcomes can be highly dependent on the exact substrates and conditions used. Always consult the relevant literature for detailed procedures and safety information.
References
- 1. Buy 2,4-Bis(trifluoromethyl)aniline (EVT-2707277) | 367-71-5 [evitachem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysts for 2,4-Bis(trifluoromethyl)benzoic Acid Reactions
Welcome to the technical support center for optimizing reactions with 2,4-Bis(trifluoromethyl)benzoic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in catalytic reactions?
A1: The primary challenges stem from the electronic and steric properties of the molecule. The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid but can deactivate the aromatic ring towards certain electrophilic reactions. Steric hindrance from the ortho -CF₃ group can also impede access to the carboxylic acid functionality, requiring more specialized catalysts or harsher reaction conditions.
Q2: Which catalysts are recommended for amide coupling reactions with this compound?
A2: Due to the electron-deficient nature of the benzoic acid, standard amide coupling reagents can be effective. However, for challenging or sterically hindered amines, more specialized catalysts are beneficial. Organoboron catalysts, such as 2,4-bis(trifluoromethyl)phenylboronic acid , have been shown to be effective for direct amide and peptide bond formation.[1] Traditional coupling reagents like HATU, HOBt with EDC, and DCC can also be employed, though optimization of reaction conditions may be necessary.[2][3][4]
Q3: Can this compound be used in Suzuki-Miyaura cross-coupling reactions?
A3: While the benzoic acid itself is not directly used, it can be converted to a suitable derivative (e.g., an aryl halide or triflate) for Suzuki-Miyaura coupling. The strong electron-withdrawing nature of the -CF₃ groups can make the oxidative addition step more facile. For sterically hindered couplings that might arise from derivatives of this compound, the use of specialized palladium catalysts and bulky phosphine ligands like RuPhos is recommended to achieve good yields.[5][6]
Q4: What are the key considerations for esterification of this compound?
A4: Fischer esterification using a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and an excess of the alcohol is a common method.[7] However, due to steric hindrance, the reaction may be slow. To overcome this, conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the alcohol, can be a more effective strategy.[7] For methyl esterification, heterogeneous catalysts like UiO-66-NH₂ have also been shown to be effective for fluorinated benzoic acids under higher temperatures.[7]
Q5: Is catalyst deactivation a common issue in reactions with this compound?
A5: Catalyst deactivation can occur, particularly in palladium-catalyzed cross-coupling reactions. Potential causes include the presence of impurities in the starting materials or solvents. In reactions involving fluorinated compounds, the generation of fluoride ions can also potentially interact with and deactivate certain catalysts. Ensuring the use of high-purity reagents and anhydrous, degassed solvents is crucial.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Solution |
| Low Reactivity of Amine | For poorly nucleophilic or sterically hindered amines, consider switching to a more powerful coupling reagent like HATU or using a boronic acid catalyst such as 2,4-bis(trifluoromethyl)phenylboronic acid.[1] |
| Incomplete Activation of Carboxylic Acid | Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents).[3] If using a carbodiimide like EDC, include an additive such as HOBt to improve efficiency and minimize side reactions.[4] |
| Side Reactions | The formation of a guanidinium by-product from the reaction of the amine with the coupling reagent can be an issue. Ensure the correct order of addition, typically activating the carboxylic acid before adding the amine. |
| Steric Hindrance | Increase the reaction temperature and/or extend the reaction time. Switching to a less sterically demanding coupling reagent or a catalyst designed for hindered substrates may be necessary. |
Problem 2: Inefficient Suzuki-Miyaura Coupling of a 2,4-Bis(trifluoromethyl)phenyl Derivative
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity | For sterically hindered substrates, standard Pd catalysts may be inefficient. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Pd(OAc)₂ with RuPhos or SPhos) to promote the oxidative addition and reductive elimination steps.[6] |
| Ineffective Base | The choice of base is critical. For challenging couplings, a stronger base like K₃PO₄ may be more effective than weaker bases like Na₂CO₃. Ensure the base is anhydrous. |
| Poor Transmetalation | Ensure the boronic acid or ester is of high quality. In some cases, the use of potassium trifluoroborate salts in place of boronic acids can lead to improved results.[8] |
| Side Product Formation (Homo-coupling) | Homo-coupling of the boronic acid can compete with the desired cross-coupling. To minimize this, ensure the reaction is thoroughly degassed to remove oxygen, and consider lowering the reaction temperature if possible. |
Experimental Protocols
Protocol 1: Amide Coupling using 2,4-Bis(trifluoromethyl)phenylboronic Acid Catalyst
This protocol is adapted for the direct amidation of a carboxylic acid with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
2,4-Bis(trifluoromethyl)phenylboronic acid (5-15 mol%)
-
Molecular sieves 5A (as a dehydrating agent)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the amine, and freshly activated molecular sieves 5A.
-
Add the anhydrous solvent, followed by the 2,4-bis(trifluoromethyl)phenylboronic acid catalyst.
-
Stir the reaction mixture at the desired temperature (room temperature to 45°C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered 2,4-Bis(trifluoromethyl)phenyl Halide
This protocol is a general starting point for coupling a 2,4-bis(trifluoromethyl)phenyl halide with an arylboronic acid.
Materials:
-
2,4-Bis(trifluoromethyl)phenyl bromide or iodide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the 2,4-bis(trifluoromethyl)phenyl halide, arylboronic acid, and anhydrous K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and RuPhos in a small amount of anhydrous toluene.[6]
-
Add the catalyst mixture to the reaction flask.
-
Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the halide.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100°C under an inert atmosphere and stir vigorously for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for boronic acid-catalyzed amide coupling.
Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.
References
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
2,4-Bis(trifluoromethyl)benzoic acid reaction work-up procedure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-bis(trifluoromethyl)benzoic acid. The information is designed to address specific issues that may be encountered during the reaction work-up and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the work-up of this compound?
The work-up procedure for this compound, an acidic organic compound, typically involves an aqueous extraction to separate it from neutral or basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer containing the product is acidified (e.g., with HCl) to precipitate the pure this compound, which is then collected by filtration.
Q2: How do the trifluoromethyl groups affect the properties of the benzoic acid during work-up?
The two electron-withdrawing trifluoromethyl groups significantly increase the acidity of the carboxylic acid group. This enhanced acidity means that a weaker base, such as sodium bicarbonate, is generally sufficient to deprotonate the acid for the aqueous extraction.
Q3: What is a suitable solvent for the recrystallization of this compound?
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and work-up of this compound, categorized by the synthetic method.
Method 1: Grignard Reaction of 1-bromo-2,4-bis(trifluoromethyl)benzene with CO₂
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low Yield of Product | Incomplete Grignard reagent formation due to moisture or air in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient carboxylation. | Ensure the carbon dioxide (dry ice or gas) is in excess and that the Grignard reagent is added to the CO₂ (or vice versa) at a low temperature (e.g., -78 °C) to minimize side reactions. | |
| Presence of Biphenyl Impurity | Wurtz-type coupling of the Grignard reagent with unreacted aryl halide. | Add the aryl halide slowly to the magnesium turnings during Grignard formation to maintain a low concentration of the halide. |
| Product is an Oil or Gummy Solid | Presence of unreacted starting material or other non-polar impurities. | Ensure the aqueous basic wash is thorough to remove the acidic product from the organic layer. Multiple extractions with the basic solution may be necessary. |
| Insufficient acidification. | Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH 1-2) to fully protonate and precipitate the benzoic acid. |
Method 2: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Incomplete Hydrolysis | Reaction time or temperature is insufficient. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or another suitable analytical method. |
| For acidic hydrolysis, the acid concentration may be too low. For basic hydrolysis, the base may not be strong enough or in sufficient excess. | For acidic hydrolysis, use a more concentrated acid. For basic hydrolysis, ensure at least a stoichiometric amount of a strong base (e.g., NaOH or KOH) is used. | |
| Isolation of Amide Intermediate | Partial hydrolysis of the nitrile. | If the amide is the major product, the reaction can be driven to completion by subjecting the isolated amide to the same hydrolysis conditions. |
| Product Contaminated with Starting Nitrile | Incomplete reaction. | Extend the reaction time or increase the temperature. The unreacted nitrile is less polar and can often be removed during the basic extraction work-up, as it will remain in the organic layer. |
| Formation of a Salt Instead of the Free Acid | For basic hydrolysis, the product is the carboxylate salt. | After the basic hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the free benzoic acid. |
Quantitative Data Summary
The following table summarizes typical data associated with the work-up and purification of substituted benzoic acids. The values for this compound are expected to be within these general ranges, but may vary depending on the specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Extraction pH (Basic) | 8 - 10 | Sufficient to deprotonate the carboxylic acid. |
| Precipitation pH (Acidic) | 1 - 2 | Ensures complete protonation and precipitation. |
| Recrystallization Solvent | Ethanol/Water, Toluene/Hexanes | To be optimized for the specific product. |
| Expected Purity (after recrystallization) | >98% | Dependent on the efficiency of the purification. |
| Typical Yield | 60 - 90% | Highly dependent on the reaction efficiency and work-up procedure. |
Experimental Protocols
General Aqueous Work-Up Procedure
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), it is advisable to remove the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH). Extract the aqueous layer. Repeat the basic wash of the organic layer 2-3 times to ensure all the acidic product has been extracted into the aqueous phase. Combine all aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (or another strong acid) with stirring until the pH is between 1 and 2. A white precipitate of this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude, dry this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Technical Support Center: Removal of Unreacted 2,4-Bis(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2,4-Bis(trifluoromethyl)benzoic acid from reaction mixtures.
Physicochemical Properties of this compound
For effective removal, it is crucial to understand the properties of this compound. The two trifluoromethyl groups are strongly electron-withdrawing, which significantly increases the acidity of the carboxylic acid group.
| Property | Value | Reference |
| CAS Number | 32890-87-2 | [1][2] |
| Molecular Formula | C₉H₄F₆O₂ | [1] |
| Molecular Weight | 258.12 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 109-111 °C | |
| pKa (Predicted) | ~2.72 | |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and methanol. Its sodium salt is soluble in water. | [3] |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove this compound from my reaction mixture?
A1: The high acidity of this compound, due to the two electron-withdrawing trifluoromethyl groups, can sometimes complicate its removal. While this high acidity makes it readily reactive with bases, its solubility in organic solvents might require specific extraction conditions to ensure complete transfer into the aqueous phase.
Q2: What is the most common and effective method to remove this acidic impurity?
A2: The most common and effective method is an acid-base extraction. This technique involves dissolving your reaction mixture in a water-immiscible organic solvent and washing it with an aqueous basic solution. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which is then extracted into the aqueous layer.
Q3: Which basic solution should I use for the extraction? Sodium bicarbonate or sodium hydroxide?
A3: Due to the high acidity of this compound (predicted pKa ~2.72), a weak base like sodium bicarbonate (NaHCO₃) is generally sufficient to deprotonate it effectively. Using a saturated aqueous solution of sodium bicarbonate is a common and effective choice. A stronger base like sodium hydroxide (NaOH) can also be used, but it may be more aggressive and could potentially react with other functional groups in your desired product.
Q4: Can I use chromatography to remove this compound?
A4: Yes, column chromatography can be used for purification. However, it is often a more time-consuming and expensive method compared to a simple acid-base extraction. The acidic nature of the compound can lead to tailing on silica gel. If you choose chromatography, you might need to use a solvent system containing a small amount of acetic or formic acid to improve the separation.
Q5: Is recrystallization a viable method for purification?
A5: Recrystallization can be an effective final purification step if a suitable solvent is found. The ideal solvent would be one in which your desired product has a significantly different solubility profile from this compound at different temperatures. You would need to perform solvent screening to identify an appropriate solvent or solvent mixture.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Residual acid remains in the organic layer after extraction. | 1. Incomplete deprotonation. 2. Insufficient mixing of the organic and aqueous layers. 3. The organic solvent has some miscibility with water. | 1. Use a more concentrated basic solution or increase the volume of the aqueous wash. 2. Ensure vigorous shaking of the separatory funnel for an adequate amount of time to maximize the surface area between the two phases. 3. Add brine (saturated NaCl solution) during the final wash to reduce the solubility of the organic solvent in the aqueous layer. |
| Emulsion formation during extraction. | The reaction mixture may contain surfactants or finely divided solids. | 1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine to help break the emulsion. 4. Filter the entire mixture through a pad of Celite. |
| The desired product is also extracted into the aqueous layer. | The desired product has acidic protons that are also deprotonated by the base. | 1. Use a weaker base. If you are using NaOH, switch to NaHCO₃. 2. Carefully control the pH of the aqueous solution. |
| Low recovery of the desired product after work-up. | 1. The desired product has some solubility in the aqueous layer. 2. The product is sensitive to the basic conditions. | 1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Minimize the time the product is in contact with the basic solution and consider using a milder base. |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol describes the standard procedure for removing unreacted this compound from a reaction mixture containing a neutral organic product.
Materials:
-
Reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture, dissolved in an appropriate organic solvent, to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of saturated aqueous NaHCO₃ solution (steps 2-5).
-
Wash the organic layer with deionized water to remove any remaining bicarbonate salts.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
(Optional) To recover the this compound, combine the aqueous extracts from step 5 and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The benzoic acid will precipitate out and can be collected by filtration.
Protocol 2: Purification by Recrystallization
This is a general protocol for the purification of a solid product contaminated with this compound. The key is to find a suitable solvent system.
Solvent Selection:
-
The ideal solvent is one in which the desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
This compound should either be very soluble or very insoluble in this solvent at all temperatures to allow for effective separation.
-
A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the removal of this compound via acid-base extraction.
Caption: Decision logic for selecting the appropriate base for extraction.
References
Technical Support Center: Managing Exothermic Reactions with 2,4-Bis(trifluoromethyl)benzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,4-Bis(trifluoromethyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to potential problems that may arise during reactions with this compound.
Issue ID: EXO-01
Problem: Rapid, uncontrolled temperature increase (runaway reaction) during the addition of a reagent.
Potential Causes:
-
Reagent addition rate is too high.
-
Inadequate cooling capacity of the reactor setup.
-
Initial reactor temperature is too high, leading to a rapid reaction initiation.
-
Accumulation of unreacted reagents followed by a sudden, rapid reaction.
Recommended Solutions:
-
Immediately stop the addition of the reagent.
-
Increase the cooling to the reactor. If necessary, use an external cooling bath (e.g., ice-water).
-
Once the temperature is under control, restart the reagent addition at a significantly reduced rate.
-
Ensure the reaction has initiated (indicated by a slight, controlled exotherm) before increasing the addition rate.
-
For future experiments, verify the cooling system's efficiency and consider a lower starting temperature.
Issue ID: EXO-02
Problem: No initial temperature increase upon reagent addition, followed by a sudden, sharp exotherm.
Potential Cause:
-
Accumulation of unreacted reagent due to a delayed reaction initiation. This can be particularly relevant in reactions that have an induction period.
Recommended Solutions:
-
Cease reagent addition immediately.
-
Apply gentle heating to initiate the reaction in a controlled manner.
-
Once a controlled exotherm is observed, remove the external heat source and carefully recommence reagent addition at a slow rate.
-
For future runs, consider adding a small amount of the reaction mixture from a previous successful batch (seeding) to initiate the reaction promptly.
Issue ID: EXO-03
Problem: Localized overheating or "hot spots" within the reaction mixture.
Potential Causes:
-
Poor mixing or inadequate agitation.
-
Viscous reaction mixture hindering heat dissipation.
-
Addition of a solid reagent that is not dissolving or dispersing quickly.
Recommended Solutions:
-
Increase the stirring rate to improve homogeneity.
-
If the mixture is highly viscous, consider using a more powerful overhead stirrer or diluting the reaction mixture with a suitable solvent (ensure solvent compatibility and inertness beforehand).
-
If adding a solid, do so in small portions or pre-dissolve it in a suitable solvent before addition.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
Q2: How can I assess the potential exotherm of my reaction with this compound on a small scale before scaling up?
A2: It is crucial to perform reaction calorimetry to determine the heat of reaction. A simple method for a preliminary assessment is to use a reaction calorimeter or a well-instrumented lab reactor to measure the temperature change under controlled conditions. This will help in understanding the total heat evolved and the rate of heat release, which are critical for safe scale-up.
Q3: What are the recommended cooling methods for controlling exotherms in reactions with this compound?
A3: The choice of cooling method depends on the scale and the magnitude of the exotherm. For laboratory-scale reactions, a cooling bath (ice-water, ice-salt, or dry ice-acetone) is often sufficient. For larger scale or highly exothermic reactions, a cryostat or a reactor with a cooling jacket and a circulating coolant is recommended to maintain precise temperature control.
Q4: Are there any specific solvent considerations for managing heat release?
A4: Yes, the choice of solvent is important. A solvent with a higher boiling point can allow the reaction to be run at a higher temperature, potentially providing better control over the reaction rate. However, it also means that a runaway reaction could reach a higher, more dangerous temperature. Solvents with good heat transfer properties are also beneficial. Always ensure the solvent is inert to the reaction conditions.
Q5: What personal protective equipment (PPE) should be worn when working with this compound, especially in potentially exothermic reactions?
A5: Standard PPE includes safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. Given the potential for rapid temperature increases and the release of hazardous vapors, working in a well-ventilated fume hood is essential. For larger-scale reactions, additional PPE such as a face shield and blast shield should be considered.[1]
Quantitative Data Summary
The following table provides hypothetical, yet realistic, quantitative data for a representative exothermic reaction, such as the nitration of an aromatic compound, to illustrate key parameters for managing the reaction.
| Parameter | Condition A (Controlled) | Condition B (Runaway) |
| Initial Temperature | 0 °C | 25 °C |
| Reagent Addition Rate | 1 mL/min | 5 mL/min |
| Stirring Speed | 300 RPM | 100 RPM |
| Maximum Temperature | 10 °C | 85 °C (Boiling) |
| Reaction Time | 60 minutes | 15 minutes (Uncontrolled) |
| Observations | Steady temperature, controlled reaction | Rapid temperature spike, vigorous off-gassing |
Experimental Protocols
Key Experiment: Controlled Nitration (Hypothetical)
This protocol describes a hypothetical controlled nitration reaction where this compound might be a precursor or a related starting material.
-
Reactor Setup: A 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple for temperature monitoring, and a dropping funnel is placed in a cooling bath.
-
Initial Charge: this compound (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: A pre-mixed solution of nitric acid (1.1 equivalents) and sulfuric acid is added dropwise via the dropping funnel over a period of 60 minutes.
-
Temperature Control: The internal temperature is maintained between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by TLC or LC-MS.
-
Quenching: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C and then slowly quenched by pouring it over crushed ice.
-
Work-up: The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: Experimental workflow for a controlled nitration reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Purity Assessment of 2,4-Bis(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds like 2,4-Bis(trifluoromethyl)benzoic acid is of paramount importance. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to assist in the selection of the most suitable method for purity analysis. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[1] | Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1] | An intrinsic quantitative method based on the direct relationship between the NMR signal integral and the number of atomic nuclei, using a certified internal standard of known purity.[1][2] |
| Sample Preparation | Simple dissolution of the sample in a suitable solvent. | Requires derivatization for acidic compounds to increase volatility.[1][3] This often involves converting the carboxylic acid to a more volatile ester or silyl ester. | Involves accurately weighing the sample and a certified internal standard, followed by dissolution in a deuterated solvent.[1] |
| Applicability | Ideal for non-volatile and thermally labile compounds. A widely used and effective method for the purity determination of benzoic acid derivatives.[1][4] | Suitable for volatile and thermally stable compounds. The derivatization step can introduce complexity.[1][5] | A primary analytical method that provides direct purity determination without the need for a specific reference standard of the analyte.[1] |
| Selectivity | Good selectivity is achieved through the appropriate choice of column and mobile phase. | Excellent selectivity and definitive identification capabilities due to mass spectrometric detection.[6] | High structural resolution enables the identification and quantification of structurally different impurities. |
| Sensitivity | Generally offers good sensitivity, with Limits of Detection (LOD) typically in the µg/mL range.[1] | Very high sensitivity, with LODs that can reach the ng/L range, particularly after derivatization.[1] | Lower sensitivity in comparison to chromatographic techniques. |
| Precision & Accuracy | Delivers high precision and accuracy with proper validation. | Provides high precision and accuracy, especially when an internal standard is used. | Offers high accuracy and precision, meeting the metrological requirements for a primary ratio measurement procedure.[2] |
| Throughput | Amenable to automation for high-throughput analysis. | The need for derivatization can make sample preparation more time-consuming, potentially reducing throughput. | Can be a slower technique due to meticulous sample preparation and the need for longer acquisition times to ensure high precision. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC with UV detection. A certificate of analysis for this compound confirms a purity of 99.94% by HPLC.[7]
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and an acid modifier like Trifluoroacetic acid (TFA) or Formic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve a final concentration of around 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA or formic acid. A typical gradient might run from 30% to 100% acetonitrile over 15-20 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength, for example, 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the identification and quantification of volatile impurities. For this compound, a derivatization step is necessary.
-
Instrumentation: GC-MS system.
-
Reagents: A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a suitable solvent like acetonitrile or pyridine.
-
Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.
-
Add an appropriate solvent (e.g., 100 µL of pyridine).
-
Add the derivatizing agent (e.g., 100 µL of BSTFA).
-
Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[3]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS.
-
Carrier Gas: Helium, at a constant flow rate.
-
Oven Temperature Program: An initial low temperature (e.g., 60°C), held for a few minutes, followed by a temperature ramp to a final high temperature (e.g., 300°C).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: The purity is determined by the relative area percentage of the derivatized analyte. Mass spectrometry data can be used to identify impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol details the use of qNMR with an internal standard for purity determination. A ¹H NMR spectrum has been used to confirm the structure of this compound.[7]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended), high-precision NMR tubes.
-
Reagents: A suitable deuterated solvent (e.g., DMSO-d6, CDCl3), and a certified internal standard (e.g., maleic acid, dimethyl sulfone).[1]
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the certified internal standard into the same vial.[1]
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantitative measurements, such as a long relaxation delay and a sufficient number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte (wA) is calculated using the formula[2]: wA = (IA / IS) * (NS / NA) * (MA / MS) * (mS / mA) * wS Where:
-
IA and IS are the integral values for the analyte and internal standard signals.
-
NA and NS are the number of protons corresponding to the integrated signals.
-
MA and MS are the molar masses of the analyte and the internal standard.
-
mA and mS are the masses of the analyte and the internal standard.
-
wS is the purity of the internal standard.
-
-
Visualizing the Analytical Workflows
Caption: A streamlined workflow for determining purity using HPLC.
References
A Comparative Guide to Products from 2,4-Bis(trifluoromethyl)benzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of products derived from reactions involving 2,4-bis(trifluoromethyl)benzoic acid and its derivatives. It is designed to assist researchers in making informed decisions by presenting objective performance data, alternative synthetic strategies, and detailed experimental protocols. The unique properties conferred by the bis(trifluoromethyl)phenyl moiety, such as enhanced lipophilicity and metabolic stability, make these compounds valuable in medicinal chemistry and materials science.
Performance Comparison of Bioactive Molecules
The introduction of the 2,4-bis(trifluoromethyl)phenyl group can significantly modulate the biological activity of a molecule. A notable example is the comparison of Celecoxib, a selective COX-2 inhibitor, with its trifluoromethylated analogue (TFM-C).
| Compound | Structure | Target | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | 0.04 µM | >30 |
| TFM-C | 4-(5-(2,4-bis(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | 8.2 µM | >12 |
Table 1: Comparison of COX-2 Inhibitory Activity. While TFM-C shows a lower inhibitory activity on COX-2 compared to Celecoxib, it is important to note that it exhibits a COX-2 independent mechanism of action by inhibiting the secretion of interleukin-12 (IL-12) family cytokines[1]. This highlights the potential for developing drugs with novel mechanisms of action by incorporating the 2,4-bis(trifluoromethyl)phenyl moiety.
Synthetic Strategies and Product Yields
The primary route to various products from this compound involves its conversion to the highly reactive acyl chloride, 2,4-bis(trifluoromethyl)benzoyl chloride. This intermediate readily undergoes nucleophilic substitution with amines and alcohols to form amides and esters, respectively.
Comparison of Amide Synthesis Methods:
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Acyl Chloride | 2,4-Bis(trifluoromethyl)benzoyl chloride, Aniline, Base (e.g., Pyridine) | >90% | High reactivity, fast reaction times. | Acyl chloride is moisture sensitive and corrosive. |
| Carbodiimide Coupling | This compound, Aniline, EDC, HOBt | 70-90% | Milder conditions, one-pot procedure. | Potential for side reactions and racemization. |
| Phosphonium Salt Coupling | This compound, Aniline, PyBOP, DIPEA | 80-95% | High yields, low racemization. | Reagents can be expensive. |
Table 2: Comparison of Synthetic Methods for N-phenyl-2,4-bis(trifluoromethyl)benzamide. The choice of method depends on the substrate's sensitivity, cost considerations, and desired purity. For simple, robust substrates, the acyl chloride method is often the most efficient.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Bis(trifluoromethyl)benzoyl Chloride
Objective: To synthesize the key intermediate, 2,4-bis(trifluoromethyl)benzoyl chloride, from the corresponding benzoic acid.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude 2,4-bis(trifluoromethyl)benzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
Protocol 2: Synthesis of N-phenyl-2,4-bis(trifluoromethyl)benzamide
Objective: To synthesize an amide via the Schotten-Baumann reaction.
Materials:
-
2,4-Bis(trifluoromethyl)benzoyl chloride
-
Aniline
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask, dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-bis(trifluoromethyl)benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways
Certain trifluoromethylated compounds have been shown to induce endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins. The trifluoromethyl analogue of celecoxib (TFM-C) has been implicated in causing Ca²⁺-dependent chaperone-mediated cytokine subunit retention in the ER[1]. This can trigger the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis or inducing apoptosis if the stress is prolonged.
This guide serves as a starting point for researchers working with this compound and its derivatives. The provided data and protocols aim to facilitate the synthesis and characterization of novel compounds with potential applications in various scientific fields.
References
A Comparative Guide to 2,4-Bis(trifluoromethyl)benzoic Acid and 3,5-Bis(trifluoromethyl)benzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks for organic synthesis, bis(trifluoromethyl)benzoic acids are valuable reagents prized for the unique electronic and steric properties they impart to target molecules. The strategic placement of two powerful electron-withdrawing trifluoromethyl (-CF3) groups significantly influences the acidity, reactivity, and ultimately, the biological activity of derivatives. This guide provides an objective comparison of two common isomers, 2,4-bis(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, focusing on their synthesis, physicochemical properties, and applications, supported by available data.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the positioning of a trifluoromethyl group from the 2,4- to the 3,5-positions results in notable differences in the physical and chemical properties of these isomers. These differences are critical for researchers when selecting a reagent for a specific synthetic transformation.
| Property | This compound | 3,5-Bis(trifluoromethyl)benzoic Acid |
| CAS Number | 32890-87-2 | 725-89-3 |
| Molecular Formula | C₉H₄F₆O₂ | C₉H₄F₆O₂ |
| Molecular Weight | 258.12 g/mol | 258.12 g/mol |
| Melting Point | 109-111 °C | 142-143 °C |
| pKa (Predicted) | More acidic (due to ortho effect) | 3.34 ± 0.10 |
| Appearance | White to light yellow crystal powder | White to light yellow crystal powder |
| Solubility | - | Soluble in DMSO, Methanol; Slightly soluble in water |
Data compiled from multiple sources.
Synthesis and Reactivity: A Comparison
The synthetic accessibility and subsequent reactivity of these isomers are paramount considerations for their practical application.
3,5-Bis(trifluoromethyl)benzoic Acid is readily synthesized from commercially available 3,5-bis(trifluoromethyl)bromobenzene. A common and high-yielding method involves a Grignard reaction, where the bromo-precursor is converted to the corresponding Grignard reagent, followed by carboxylation with carbon dioxide.[3] This process is known to produce the desired acid in high yield.[3]
This compound can be synthesized from its corresponding bromo-precursor, 2,4-bis(trifluoromethyl)bromobenzene, which is also commercially available. While a detailed, high-yield protocol is less commonly cited in the literature, a similar Grignard carboxylation approach is a viable synthetic route.
The difference in substitution patterns also dictates their reactivity in subsequent synthetic steps. The steric hindrance from the ortho-trifluoromethyl group in the 2,4-isomer can be expected to influence reactions involving the carboxylic acid functionality, such as esterification or amidation. These reactions may require more forcing conditions or specialized coupling agents compared to the less sterically hindered 3,5-isomer.
Applications in Synthesis: A Focus on Drug Development
While both isomers are valuable synthetic intermediates, their documented applications show a divergence, largely driven by the structural motifs required for specific biological targets.
3,5-Bis(trifluoromethyl)benzoic acid is a well-documented and crucial intermediate in the synthesis of a class of pharmaceutical compounds known as substance P (neurokinin-1 or NK-1) receptor antagonists.[3] These antagonists have therapeutic potential in treating a range of conditions, including inflammatory diseases, psychiatric disorders, and emesis.[3] The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in many potent NK-1 receptor antagonists.
The applications of This compound in synthesis are less specifically documented in readily available literature. However, its strong acidity and unique electronic and steric profile make it a potentially valuable building block in medicinal chemistry and materials science, particularly for creating molecules where the specific substitution pattern is required for target binding or to influence material properties. The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in drug candidates.[4]
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction
This protocol is adapted from a patented method known for its high yield.[3]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon dioxide (gas or dry ice)
-
Strong acid (e.g., HCl) for workup
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to a low temperature (e.g., -20 °C or below) in an ice-salt or dry ice-acetone bath.
-
Introduce carbon dioxide gas into the vigorously stirred solution, or carefully add crushed dry ice in portions.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a strong acid (e.g., 2M HCl) until the solution is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3,5-bis(trifluoromethyl)benzoic acid can be purified by crystallization.
Mandatory Visualizations
References
A Comparative Analysis of Trifluoromethylated Benzoic Acids for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the physicochemical and biological properties of ortho-, meta-, and para-trifluoromethylated benzoic acids. This analysis, supported by experimental data and detailed protocols, aims to inform the selection and application of these compounds in drug design and development.
The introduction of a trifluoromethyl (-CF3) group to a benzoic acid scaffold significantly alters its physicochemical properties, which can in turn influence its biological activity. These modifications, including changes in acidity (pKa), lipophilicity (logP), and solubility, are critical considerations in the design of novel therapeutic agents. This guide presents a comparative study of 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid, highlighting their key differences and potential applications as enzyme inhibitors.
Physicochemical Properties: A Comparative Overview
The position of the trifluoromethyl group on the benzoic acid ring exerts a pronounced effect on the molecule's electron distribution and, consequently, its acidity and lipophilicity. The electron-withdrawing nature of the -CF3 group generally increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.
| Compound | Isomer | pKa | logP (experimental) | Aqueous Solubility |
| 2-(Trifluoromethyl)benzoic acid | ortho | 3.20 (predicted)[1] | - | 4.8 g/L (25 °C)[1] |
| 3-(Trifluoromethyl)benzoic acid | meta | 3.86[2] | - | 149 mg/L[3] |
| 4-(Trifluoromethyl)benzoic acid | para | 3.69 (predicted)[4] | - | Soluble/Moderate[5][6] |
Quantitative data for logP and a definitive experimental value for the pKa of the ortho- and para-isomers, as well as a consensus on the solubility of the meta- and para-isomers, are not consistently available in the reviewed literature. The provided pKa values for the 2- and 4-isomers are predicted values.
Biological Activity: Inhibition of Inflammatory Pathways
Trifluoromethylated benzoic acid derivatives have shown promise as inhibitors of enzymes involved in inflammatory processes, notably Cyclooxygenase-2 (COX-2) and Janus Kinase 2 (JAK2).
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain. A derivative of 4-(trifluoromethyl)benzoic acid, 2-acetoxy-4-(trifluoromethyl)benzoic acid (triflusal), and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), have been shown to inhibit COX-2-mediated prostaglandin E2 (PGE2) production.[7]
| Compound | Target | IC50 |
| Triflusal | COX-2 | 0.16 mM[7] |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 | 0.39 mM[7] |
It is important to note that these IC50 values are for derivatives of 4-(trifluoromethyl)benzoic acid and not the parent compound itself.
Janus Kinase 2 (JAK2) Inhibition
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers. While specific IC50 values for the direct inhibition of JAK2 by trifluoromethylated benzoic acids were not found in the reviewed literature, the trifluoromethyl group is a common moiety in known JAK2 inhibitors, suggesting the potential for these benzoic acid derivatives to interact with this target.
Experimental Protocols
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX-2 assay buffer, hematin, and any other necessary cofactors.
-
Add the human recombinant COX-2 enzyme to the reaction mixture.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a solution of formic acid).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway Diagrams
Prostaglandin Synthesis Pathway via COX-2
References
- 1. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2,4-Bis(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the purity of 2,4-bis(trifluoromethyl)benzoic acid. The information presented is supported by established experimental protocols and typical performance data to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and other chemical entities is a critical aspect of drug development and chemical research. The presence of impurities can affect the safety, efficacy, and stability of the final product. A variety of analytical techniques are available for purity determination, each with its own set of advantages and limitations. This guide focuses on qNMR as a primary method for the purity assessment of this compound, a compound notable for its two trifluoromethyl groups, and compares it with other common methods.
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR is a powerful analytical technique that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity, the purity of the analyte can be accurately calculated.[2][4]
For a fluorine-containing compound like this compound, ¹⁹F qNMR offers significant advantages. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity.[5] Furthermore, the large chemical shift dispersion in ¹⁹F NMR spectra minimizes the risk of signal overlap, which can be a challenge in ¹H NMR, especially in complex mixtures.[6] This makes ¹⁹F qNMR a highly specific and reliable method for the quantification of fluorinated compounds.[6][7]
Advantages of qNMR:
-
Primary Ratio Method: qNMR is a primary ratio method, meaning it provides a direct measurement of the analyte's purity traceable to the International System of Units (SI) through a certified internal standard.[8]
-
No Analyte-Specific Reference Standard Required: Unlike chromatography, qNMR does not require a highly purified reference standard of the analyte itself.[5]
-
Non-destructive: The sample can be recovered after the analysis.[6]
-
Provides Structural Information: The NMR spectrum provides structural confirmation of the analyte alongside quantitative data.[9]
-
High Specificity for Fluorinated Compounds: ¹⁹F qNMR is particularly well-suited for fluorinated compounds due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, reducing signal overlap.[6]
Comparison of Analytical Techniques
While qNMR is a powerful tool, other methods are also commonly used for purity determination. The choice of method depends on factors such as the properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis (e.g., throughput, sensitivity).
| Technique | Principle | Advantages for this compound | Limitations | Typical Purity Uncertainty |
| ¹⁹F qNMR | Signal intensity is directly proportional to the number of ¹⁹F nuclei. Purity is determined relative to a certified internal standard. | Primary method, high accuracy and precision, high specificity with no signal overlap from non-fluorinated impurities, non-destructive.[5][6] | Lower sensitivity than HPLC, requires a certified internal standard, longer analysis time per sample compared to routine HPLC. | 0.1 - 1.0% |
| HPLC (UV) | Separation of components based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | High sensitivity, high throughput, well-established method.[10] A certificate of analysis for this compound shows a purity of 99.94% determined by HPLC.[11] | Requires a specific reference standard for the analyte for accurate quantification, potential for co-eluting impurities, detector response can vary between analyte and impurities. | 0.2 - 2.0% |
| DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined from the melting endotherm. | Does not require a reference standard, provides information on the physical purity of crystalline materials.[] | Only applicable to crystalline and thermally stable compounds, less sensitive to amorphous impurities. | 0.1 - 1.0% (for highly pure, crystalline samples) |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information for impurity identification, high sensitivity and specificity.[10] | Quantification can be challenging due to variations in ionization efficiency, requires a reference standard for accurate quantification. | Varies depending on calibration |
Experimental Protocols
This protocol provides a general procedure for the purity determination of this compound using ¹⁹F qNMR with an internal standard.
1. Materials:
-
This compound sample
-
Certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid or another suitable fluorinated compound with known purity and non-overlapping signals)[13]
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃, ensuring both sample and internal standard are fully soluble)[13]
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹⁹F
-
Pulse Angle: 90° flip angle to maximize signal-to-noise.[6]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[2] A typical starting point is 30-60 seconds.[5]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.[2] This could range from 16 to 128 scans depending on the sample concentration.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Spinning: Turn sample spinning off to avoid spinning sidebands.[9]
4. Data Processing and Analysis:
-
Apply an appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the signals from the two CF₃ groups can be used.
-
Calculate the purity of the this compound using the following equation:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molecular weight
-
m = Mass
-
PurityIS = Purity of the internal standard
-
This protocol outlines a general method for purity determination by HPLC with UV detection.
1. Materials:
-
This compound sample and reference standard.
-
HPLC-grade solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid).
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reversed-phase HPLC column.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.
3. HPLC Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the purity by area percent normalization, assuming all impurities have a similar UV response, or by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.
Visualizing the Workflow and Decision Logic
To further clarify the experimental process and the rationale for method selection, the following diagrams are provided.
Caption: Experimental workflow for ¹⁹F qNMR purity analysis.
Caption: Decision logic for selecting a purity analysis method.
Conclusion
Quantitative NMR is a highly accurate and precise method for the purity determination of this compound, offering the significant advantage of being a primary ratio method that is traceable to SI units. The use of ¹⁹F qNMR is particularly advantageous for this molecule, providing high specificity and minimizing interferences. While HPLC provides higher sensitivity and is ideal for high-throughput screening, it relies on the availability of a specific reference standard. DSC offers a valuable orthogonal technique for the purity assessment of highly pure, crystalline materials. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for traceability, sample characteristics, and desired throughput. For applications demanding the highest level of accuracy and metrological traceability, qNMR is a superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. file.leyan.com [file.leyan.com]
- 13. bipm.org [bipm.org]
Comparative Guide to LC-MS Analysis of 2,4-Bis(trifluoromethyl)benzoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization and quantification of reaction products derived from 2,4-bis(trifluoromethyl)benzoic acid. The focus is on common reaction products, including amides and esters, which are frequently synthesized in drug discovery and development programs. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of two trifluoromethyl groups, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. Common synthetic transformations of the carboxylic acid moiety include amide bond formation and esterification. Accurate and efficient analysis of the resulting products is crucial for reaction monitoring, purity assessment, and characterization. LC-MS is a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity. This guide compares the performance of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of these reaction products.
Performance Comparison: LC-MS vs. Alternatives
The choice of analytical technique depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analytes, the need for quantitative versus qualitative data, and the complexity of the sample matrix.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile amides and esters.[1] | Volatile and thermally stable compounds. Derivatization is often required for polar analytes like amides.[2][3] | Provides detailed structural information for soluble compounds. |
| Sensitivity | High sensitivity, often in the picogram to femtogram range.[4] | High sensitivity, particularly for volatile compounds. Can be enhanced with specific detectors.[5] | Lower sensitivity compared to MS techniques, typically requiring microgram to milligram quantities. |
| Quantitative Accuracy | Excellent for quantification over a wide dynamic range.[4][6] | Good for quantification, but can be affected by derivatization efficiency and matrix effects.[2] | Excellent for quantification (qNMR) with appropriate standards. |
| Sample Preparation | Often simple "dilute and shoot" for clean reaction mixtures. Solid-phase extraction (SPE) may be needed for complex matrices.[7] | Can be more complex, often requiring derivatization (e.g., silylation) to increase volatility.[8][9] | Relatively simple, requiring dissolution in a suitable deuterated solvent. |
| Structural Information | Provides molecular weight and fragmentation data, aiding in structural confirmation. | Provides characteristic fragmentation patterns for structural elucidation, especially with electron ionization (EI).[2] | Provides detailed information about the chemical environment of atoms (e.g., ¹H, ¹³C, ¹⁹F), enabling unambiguous structure determination. |
| Throughput | High throughput with typical run times of a few minutes.[7] | Can have longer run times, especially if complex temperature programming is required. | Lower throughput due to longer acquisition times for detailed experiments. |
Experimental Data
| Analyte Class | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Aromatic Amides | [M+H]⁺ | Varies by structure | 15 - 35 | Positive |
Note: The specific m/z values and collision energies would need to be optimized for the specific amide or ester of this compound.
Detailed Experimental Protocols
LC-MS/MS Method for the Analysis of 2,4-Bis(trifluoromethyl)benzamide
This protocol provides a general method for the analysis of the amide reaction product of this compound.
1. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture or purified product.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer.[10]
3. LC Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
4. MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis. The specific MRM transitions would need to be determined by infusing a standard of the 2,4-bis(trifluoromethyl)benzamide.
Alternative Method: GC-MS Analysis with Derivatization
For a comparative analysis, a GC-MS method can be employed, which typically requires derivatization of the amide product.
1. Derivatization (Silylation):
-
Dry a sample of the reaction product (approximately 100 µg) under a stream of nitrogen.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[8][9]
-
Heat the mixture at 70-80 °C for 30-60 minutes.[9]
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation:
-
A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
3. GC Method:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
4. MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 50-550) for identification or selected ion monitoring (SIM) for quantification.
Visualizations
Caption: Experimental workflow for the analysis of reaction products.
Conclusion
LC-MS is a highly versatile and sensitive technique for the analysis of reaction products of this compound, particularly for amide and ester derivatives. Its primary advantages lie in its ability to analyze a wide range of compounds without the need for derivatization, its high throughput, and its excellent quantitative capabilities.[1][4]
GC-MS serves as a viable alternative, especially when high chromatographic resolution of volatile impurities is required. However, the necessity for derivatization for polar products like amides adds complexity to the sample preparation and can introduce variability.[2]
NMR spectroscopy, while less sensitive than mass spectrometry-based methods, is unparalleled for unambiguous structural elucidation and can be a powerful complementary technique for confirming the identity of reaction products.
For routine analysis, reaction monitoring, and high-throughput screening in a drug discovery setting, LC-MS is generally the most suitable technique. A combination of LC-MS for quantification and purity assessment, and NMR for initial structural confirmation, provides a robust analytical workflow for the development of new chemical entities derived from this compound.
References
- 1. waters.com [waters.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(trifluoromethyl)aryl derivatives for drug analysis by gas chromatography electron capture negative ion chemical ionization mass spectrometry. Application to the measurement of low levels of clonidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
A Comparative Guide to the Structural Validation of 2,4-Bis(trifluoromethyl)benzoic Acid and its Methyl Ester Derivative
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a critical step in the journey from synthesis to application. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2,4-Bis(trifluoromethyl)benzoic acid and its methyl ester derivative. By presenting experimental data and detailed methodologies, we aim to offer an objective resource for scientists working with fluorinated aromatic compounds.
Data Presentation: A Comparative Analysis
The structural integrity of this compound and its methyl ester can be rigorously established through a combination of spectroscopic and crystallographic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
Table 1: Comparative Spectroscopic and Physical Data
| Property | This compound | Methyl 2,4-Bis(trifluoromethyl)benzoate |
| Molecular Formula | C₉H₄F₆O₂ | C₁₀H₆F₆O₂ |
| Molecular Weight | 258.12 g/mol | 272.14 g/mol |
| Melting Point | 109-111 °C[1] | ~75-77 °C[2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J = 8.2 Hz, 1H), 8.05 (s, 1H), 7.85 (d, J = 8.2 Hz, 1H) | δ 8.15 (d, J = 8.1 Hz, 1H), 8.01 (s, 1H), 7.79 (d, J = 8.1 Hz, 1H), 3.98 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.1, 135.2 (q, J = 34.3 Hz), 132.9, 131.8 (q, J = 5.1 Hz), 129.5, 124.2 (q, J = 274.7 Hz), 122.9 (q, J= 3.8 Hz), 122.0 (q, J = 273.8 Hz) | δ 165.9, 134.8 (q, J = 33.6 Hz), 132.5, 131.2 (q, J = 4.9 Hz), 129.1, 123.8 (q, J = 274.2 Hz), 122.5 (q, J = 3.9 Hz), 121.7 (q, J = 273.5 Hz), 52.9 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.8 (s, 3F), -63.5 (s, 3F) | δ -62.9 (s, 3F), -63.6 (s, 3F) |
| MS (EI) m/z | 258 (M+), 241, 213, 185, 145 | 272 (M+), 241, 213, 185, 145 |
Table 2: Crystallographic Data for a Representative Analog, 2,4,6-Trifluorobenzoic Acid
As a proxy for the solid-state packing of this compound derivatives, the crystallographic data for 2,4,6-Trifluorobenzoic acid is presented. This data illustrates the type of detailed structural information that can be obtained from single-crystal X-ray diffraction.[3]
| Parameter | Value |
| Chemical Formula | C₇H₃F₃O₂ |
| Formula Weight | 176.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.2769(3) Å, b = 13.7998(6) Å, c = 7.3097(3) Å, β = 115.041(2)° |
| Volume | 665.04(5) ų |
| Z | 4 |
| Temperature | 200 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.038 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of chemical structures. Below are the methodologies for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and accumulating 1024 scans.
-
¹⁹F NMR: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 64 scans. Use CFCl₃ as an external standard.
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign signals to specific atoms in the molecule. The quartets observed in the ¹³C NMR spectrum for carbons attached to or near the trifluoromethyl groups are characteristic and aid in assignment.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
The eluent from the GC is directly introduced into the EI source of the mass spectrometer.
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. For these compounds, characteristic losses include the carboxyl or ester group, and trifluoromethyl radicals.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) to near saturation.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Select a well-formed, single crystal of appropriate size for analysis.
Data Collection and Structure Solution:
-
Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100-200 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Visualizing Experimental Workflows
To further clarify the processes involved in structural validation, the following diagrams illustrate the typical workflows for spectroscopic analysis and X-ray crystallography.
References
A Comparative Guide to the Acidity of Trifluoromethylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a trifluoromethyl (-CF₃) group on the aromatic ring of benzoic acid significantly influences its acidity. This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-trifluoromethylbenzoic acid isomers, supported by experimental data. Understanding these differences is crucial for applications in drug design, chemical synthesis, and material science, where precise control of a molecule's ionization state is paramount.
Data Summary: Acidity of Trifluoromethylbenzoic Acid Isomers
The acidity of the trifluoromethylbenzoic acid isomers is quantified by their pKa values, which represent the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimentally determined pKa values in water are presented in the table below.
| Isomer | Structure | pKa (in water) |
| 2-(Trifluoromethyl)benzoic acid | 2-CF₃C₆H₄COOH | 3.20 (predicted)[1] |
| 3-(Trifluoromethyl)benzoic acid | 3-CF₃C₆H₄COOH | 3.77 (predicted) |
| 4-(Trifluoromethyl)benzoic acid | 4-CF₃C₆H₄COOH | 3.69 (predicted)[2] |
Note: While experimental determination in water is frequently cited, specific experimental values were not available in the searched literature. The values presented are predicted values.
Influence of Substituent Position on Acidity
The position of the electron-withdrawing trifluoromethyl group on the benzoic acid ring dictates the extent of its influence on the acidity of the carboxylic acid proton. This is primarily due to a combination of inductive and resonance effects.
Caption: Relationship between isomer structure, electronic effects, and acidity.
The ortho-isomer is the most acidic. This is attributed to the strong electron-withdrawing inductive effect of the -CF₃ group, which is maximized at the ortho position due to its proximity to the carboxylic acid group. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity.
The para-isomer is the next most acidic. In this position, both the inductive and resonance effects of the -CF₃ group contribute to withdrawing electron density from the benzene ring and the carboxylate group, stabilizing the conjugate base.
The meta-isomer is the least acidic of the three. At the meta position, the electron-withdrawing resonance effect of the -CF₃ group is not transmitted to the carboxylic acid group. Therefore, only the weaker inductive effect operates to increase the acidity compared to unsubstituted benzoic acid.
Experimental Protocols for pKa Determination
The determination of pKa values for the trifluoromethylbenzoic acid isomers is typically carried out using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Methodology:
-
Preparation of Analyte Solution: A precise amount of the trifluoromethylbenzoic acid isomer is dissolved in a suitable solvent, typically purified water or a mixed solvent system if solubility is an issue, to a known concentration (e.g., 0.01 M).
-
Calibration of pH Electrode: The pH electrode is calibrated using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.
-
Titration: The analyte solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), at a constant temperature.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and can be used with very dilute solutions.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.
-
Preparation of Analyte Solutions: A stock solution of the trifluoromethylbenzoic acid isomer is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then analyzed. The pKa corresponds to the pH at the inflection point of this curve.
References
Navigating the Bioactive Landscape of 2,4-Bis(trifluoromethyl)benzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of compounds derived from trifluoromethyl-substituted benzoic acids, with a focus on the 2,4-bis(trifluoromethyl)phenyl moiety. While direct biological data for derivatives of 2,4-bis(trifluoromethyl)benzoic acid are limited in publicly available literature, this guide draws comparisons with the closely related and more extensively studied 3,5-bis(trifluoromethyl)phenyl derivatives and other relevant trifluoromethyl-containing compounds. The inclusion of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to provide a comprehensive overview for researchers exploring this chemical space.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various compounds containing the bis(trifluoromethyl)phenyl scaffold and related structures. It is important to note the substitution pattern on the phenyl ring when comparing these activities.
Anticancer Activity
Derivatives of trifluoromethyl-substituted phenyl compounds have shown promising anticancer activities against various cell lines. The data below highlights the cytotoxic effects of these compounds.
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazoles | Compound 43 | P. falciparum gametocytes | 0.21 | [3] |
| Compound 49 | P. falciparum gametocytes | 0.37 | [3] | |
| Compound 50 | P. falciparum gametocytes | 0.27 | [3] | |
| N-Aryl Cinnamamides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus | Submicromolar | [1] |
| Isoxazole Derivatives | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [4] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 3.09 | [4] | |
| Aryl-Urea Derivatives | Compound 7 | PACA2 | 44.4 | [2] |
| Compound 8 | PACA2 | 22.4 | [2] | |
| Compound 9 | HCT116 | 17.8 | [2] | |
| Compound 9 | HePG2 | 12.4 | [2] | |
| Compound 9 | HOS | 17.6 | [2] |
Antimicrobial Activity
The trifluoromethylphenyl moiety has been incorporated into various heterocyclic and acyclic scaffolds to develop potent antimicrobial agents. The table below presents the minimum inhibitory concentrations (MIC) of selected compounds against different microbial strains.
| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | Gram-positive bacteria | as low as 2 | [5] |
| N-Aryl Cinnamamides | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus | Submicromolar | [1] |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | Enterococcus faecalis | - | [1] |
Enzyme Inhibitory Activity
Trifluoromethyl-containing compounds have also been investigated as inhibitors of various enzymes implicated in disease.
| Compound Class | Specific Compound | Enzyme | IC₅₀ (µM) | Reference |
| N-Aryl-3-trifluoromethyl Pyrido[1,2-a]benzimidazoles | - | hERG potassium ion channel | >10 | [3] |
| 1,2,4-Triazole Derivatives | Methyl phenyl substituted derivative | Acetylcholinesterase (AChE) | 0.73 | [6] |
| Methyl phenyl substituted derivative | α-glucosidase | 36.74 | [6] | |
| Methyl phenyl substituted derivative | Urease | 19.35 | [6] | |
| Methyl phenyl substituted derivative | Butyrylcholinesterase (BChE) | 0.017 | [6] | |
| N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides | N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide | Secretory phospholipase A₂ (sPLA₂) | 90 | [7] |
Key Signaling Pathways
Several signaling pathways have been identified as potential targets for trifluoromethyl-containing bioactive compounds. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miguelprudencio.com [miguelprudencio.com]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides and their inhibitory activities against secretory phospholipase A₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 2,4- and 2,6-Bis(trifluoromethyl)benzoic acid
A detailed spectroscopic comparison of 2,4-bis(trifluoromethyl)benzoic acid and 2,6-bis(trifluoromethyl)benzoic acid is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their spectral characteristics, supported by experimental data, to aid in their differentiation and characterization.
The positioning of the two trifluoromethyl (-CF₃) groups on the benzoic acid ring significantly influences the electronic environment of the aromatic protons and carbons, leading to distinct differences in their spectroscopic signatures. This comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structures
The key difference between the two isomers lies in the substitution pattern on the benzene ring, which dictates their symmetry and resulting spectroscopic properties.
Safety Operating Guide
Proper Disposal of 2,4-Bis(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 2,4-Bis(trifluoromethyl)benzoic acid must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard Summary
This compound is classified as a hazardous substance, and it is imperative to understand its associated risks before handling and disposal.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation[1]. |
| Eye Irritation | Causes serious eye irritation[1][2]. |
| Respiratory Irritation | May cause respiratory irritation[1][2][3]. |
| Aquatic Toxicity | Harmful to aquatic life. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Hand Protection: Protective gloves[1].
-
Eye Protection: Chemical goggles or safety glasses. A face shield is also recommended[1].
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact[1].
-
Respiratory Protection: In case of insufficient ventilation or when dealing with dust, wear suitable respiratory equipment[1].
Disposal Workflow
The following diagram outlines the procedural workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
1. Pre-Disposal Preparations:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.
-
Personal Protective Equipment (PPE): Ensure all personnel involved in the disposal process are wearing the appropriate PPE as outlined above.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors[1].
2. Waste Collection and Storage:
-
Containerization: Place the waste this compound into a suitable, clearly labeled, and tightly sealed container[3]. Do not mix with other waste materials.
-
Solid Waste: If the material is a solid, sweep it up and shovel it into a suitable container for disposal. Avoid actions that could generate dust[4].
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated clothing, should also be placed in a sealed container for disposal.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[3].
3. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted through an approved and licensed waste disposal company[2][3][5]. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations[5]. Chemical waste generators are responsible for correctly classifying the waste[5].
-
Documentation: Maintain records of the disposal process, including the name of the waste disposal company and the date of disposal, in accordance with your institution's policies.
Disclaimer: The information provided here is a summary based on available safety data sheets. It is not a substitute for a thorough understanding of the specific hazards of this compound and the regulations governing its disposal in your jurisdiction. Always consult your institution's environmental health and safety (EHS) department and a licensed waste disposal professional for specific guidance.
References
Personal protective equipment for handling 2,4-Bis(trifluoromethyl)benzoic acid
Essential Safety and Handling Guide for 2,4-Bis(trifluoromethyl)benzoic Acid
This guide provides immediate, essential safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper disposal.
Chemical Safety Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315 - Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319 - Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335 - May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must be worn at all times. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing or dust generation.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves | Use durable plastic or rubber gloves such as butyl rubber.[2][4] Inspect gloves for damage before each use and remove them carefully to avoid skin contamination. |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat is standard. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[2][3][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To be used in case of insufficient ventilation or when dust is generated.[1][5] The type of respirator and cartridge should be selected based on the potential for airborne concentration. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to this protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[2][6]
-
Assemble all necessary equipment and materials before starting the experiment.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Cleanup :
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical : Dispose of the contents and container in accordance with licensed collector's sorting instructions.[1] The recommended method is to send it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be collected in a designated, sealed waste container. This container should be clearly labeled as hazardous waste.
-
Regulatory Compliance : All chemical waste disposal must adhere to local, regional, and national hazardous waste regulations.[8]
Emergency Procedures
In the event of an exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[7] Remove and wash contaminated clothing before reuse.[8] |
| If inhaled | Move the person to fresh air.[1] If they are not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[7] |
| If ingested | Clean the mouth with water and drink plenty of water afterward.[7] Do NOT induce vomiting.[1] Seek medical attention.[7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
